molecular formula C32H40N8O5S B605709 AX-15836 CAS No. 2035509-96-5

AX-15836

カタログ番号: B605709
CAS番号: 2035509-96-5
分子量: 648.78
InChIキー: HTFNVAVTYILUCF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AX15836 is a highly potent and selective ERK5 inhibitor.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5-methyl-11-methylsulfonylpyrimido[4,5-b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N8O5S/c1-5-45-28-20-22(30(41)39-14-12-23(13-15-39)38-18-16-36(2)17-19-38)10-11-25(28)34-32-33-21-27-29(35-32)40(46(4,43)44)26-9-7-6-8-24(26)31(42)37(27)3/h6-11,20-21,23H,5,12-19H2,1-4H3,(H,33,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFNVAVTYILUCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)N2CCC(CC2)N3CCN(CC3)C)NC4=NC=C5C(=N4)N(C6=CC=CC=C6C(=O)N5C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40N8O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

AX-15836: A Potent and Selective ERK5 Inhibitor for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular signal-regulated kinase 5 (ERK5), also known as big MAP kinase 1 (BMK1), is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. The MEK5-ERK5 pathway is implicated in a variety of cellular processes, including proliferation, survival, and differentiation, and its dysregulation has been linked to the progression of various cancers. AX-15836 has emerged as a highly potent and selective small-molecule inhibitor of ERK5, serving as a critical tool for elucidating the biological functions of ERK5 kinase activity. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its use, and a visual representation of the associated signaling pathways and experimental workflows.

Introduction to this compound

This compound is a potent and selective, ATP-competitive inhibitor of ERK5. Its high selectivity distinguishes it from first-generation ERK5 inhibitors, such as XMD8-92, which also exhibit off-target effects on bromodomain-containing proteins (BRDs). The specificity of this compound allows for a more precise investigation of the catalytic-dependent functions of ERK5 in cellular processes.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular potency and selectivity.

Table 1: Biochemical and Cellular Potency of this compound

ParameterValueNotes
IC50 (ERK5) 8 nMIn vitro biochemical kinase assay.[1][2]
Intracellular Potency 4–9 nMMeasured across various cell types including PBMCs, endothelial cells, and cancer cell lines.[1]
EC50 (Cytokine Suppression) >10 µMIneffective at suppressing inflammatory cytokine response, indicating selectivity over pathways inhibited by dual ERK5/BRD inhibitors.[1][3]

Table 2: Selectivity Profile of this compound

TargetValueNotes
Kinase Selectivity >1,000-foldProfiled against a panel of over 200 kinases.[1]
BRD4 Kd 3,600 nMDemonstrates high selectivity for ERK5 over the bromodomain-containing protein BRD4.[1]

Signaling Pathways and Mechanism of Action

The MEK5-ERK5 signaling pathway is a critical regulator of cellular function. Its activation and the mechanism of inhibition by this compound are depicted below.

ERK5_Signaling_Pathway MEK5-ERK5 Signaling Pathway and this compound Inhibition cluster_legend Legend Growth_Factors Growth Factors (e.g., EGF) MEKK2_3 MEKK2/3 Growth_Factors->MEKK2_3 Stress Stress Stimuli Stress->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 phosphorylates ERK5_inactive ERK5 (inactive) Cytoplasm MEK5->ERK5_inactive phosphorylates (TEY motif) ERK5_active p-ERK5 (active) Nucleus ERK5_inactive->ERK5_active autophosphorylation & nuclear translocation Transcription_Factors Transcription Factors (e.g., MEF2, c-Myc, KLF2) ERK5_active->Transcription_Factors activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression regulates AX15836 This compound AX15836->ERK5_inactive inhibits kinase activity Activator Activator Kinase Kinase Effector Effector Outcome Outcome Inhibitor Inhibitor

Caption: MEK5-ERK5 signaling cascade and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro ERK5 Kinase Assay (Radiometric)

This assay measures the direct inhibitory effect of this compound on ERK5 kinase activity.

Materials:

  • Active recombinant human ERK5 (e.g., Sigma-Aldrich SRP5242)

  • Myelin Basic Protein (MBP) as a substrate

  • Kinase Assay Buffer (25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • ATP solution (10 mM stock)

  • γ-³³P-ATP

  • This compound (dissolved in DMSO)

  • P81 phosphocellulose paper

  • 1% phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a kinase solution by diluting active ERK5 in Kinase Dilution Buffer (Kinase Assay Buffer with 50 ng/µl BSA).

  • Prepare serial dilutions of this compound in DMSO, and then dilute further in Kinase Assay Buffer.

  • In a reaction tube, combine the diluted ERK5 solution and the this compound dilution (or DMSO for control). Incubate for 10 minutes at room temperature.

  • Prepare the substrate solution containing MBP.

  • Prepare the ATP mixture by combining cold ATP and γ-³³P-ATP in Kinase Assay Buffer.

  • Initiate the kinase reaction by adding the ATP mixture to the ERK5 and inhibitor solution, followed by the addition of the MBP substrate. The final reaction volume is typically 25-50 µl.

  • Incubate the reaction at 30°C for 15-30 minutes.

  • Stop the reaction by spotting 20 µl of the reaction mixture onto a P81 phosphocellulose paper strip.

  • Wash the P81 strips three times for 10 minutes each in 1% phosphoric acid to remove unincorporated γ-³³P-ATP.

  • Air dry the P81 strips and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition relative to the DMSO control to determine the IC50 value of this compound.

Kinase_Assay_Workflow In Vitro ERK5 Kinase Assay Workflow Prepare_Reagents Prepare Reagents (ERK5, this compound, Substrate, ATP) Incubate_Kinase_Inhibitor Pre-incubate ERK5 with this compound Prepare_Reagents->Incubate_Kinase_Inhibitor Initiate_Reaction Initiate Reaction (Add Substrate & γ-³³P-ATP) Incubate_Kinase_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction (Spot on P81 paper) Incubate_Reaction->Stop_Reaction Wash_Strips Wash P81 Strips Stop_Reaction->Wash_Strips Measure_Radioactivity Measure Radioactivity (Scintillation Counter) Wash_Strips->Measure_Radioactivity Analyze_Data Analyze Data (Calculate IC50) Measure_Radioactivity->Analyze_Data

Caption: Workflow for a radiometric in vitro ERK5 kinase assay.

Cellular Assay for ERK5 Phosphorylation (In-Cell Western)

This assay quantifies the inhibition of growth factor-induced ERK5 phosphorylation in a cellular context.

Materials:

  • HeLa cells (or other suitable cell line)

  • 96-well microplate (black-walled for fluorescence)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • Epidermal Growth Factor (EGF)

  • This compound (dissolved in DMSO)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., Intercept (PBS) Blocking Buffer)

  • Primary antibodies:

    • Rabbit anti-phospho-ERK5 (detects activated ERK5)

    • Mouse anti-total-ERK5 (for normalization)

  • Fluorescently-labeled secondary antibodies:

    • IRDye® 800CW Goat anti-Rabbit IgG

    • IRDye® 680RD Goat anti-Mouse IgG

  • Imaging system capable of detecting fluorescence in the 700 nm and 800 nm channels (e.g., LI-COR Odyssey)

Procedure:

  • Seed HeLa cells in a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours.

  • Once confluent, starve the cells in serum-free medium for 16-24 hours.

  • Pre-treat the cells with various concentrations of this compound (or DMSO for control) for 1-2 hours at 37°C.

  • Stimulate the cells with EGF (e.g., 50 ng/mL) for 5-10 minutes at 37°C.

  • Immediately fix the cells by adding 4% PFA for 20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with Permeabilization Buffer for 20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Block the cells with Blocking Buffer for 1.5 hours at room temperature.

  • Incubate the cells with a cocktail of primary antibodies (anti-phospho-ERK5 and anti-total-ERK5) diluted in antibody dilution buffer overnight at 4°C.[4]

  • Wash the cells five times with wash buffer (e.g., PBS with 0.1% Tween-20).

  • Incubate the cells with a cocktail of fluorescently-labeled secondary antibodies diluted in antibody dilution buffer for 1 hour at room temperature, protected from light.[5]

  • Wash the cells five times with wash buffer.

  • Scan the plate using a two-channel imaging system.

  • Quantify the fluorescence intensity for both channels. The phospho-ERK5 signal (800 nm) is normalized to the total-ERK5 signal (700 nm) to determine the extent of inhibition.

In_Cell_Western_Workflow In-Cell Western Assay for p-ERK5 Workflow Seed_Cells Seed Cells in 96-well Plate Starve_Cells Serum Starve Cells Seed_Cells->Starve_Cells Treat_Inhibitor Pre-treat with This compound Starve_Cells->Treat_Inhibitor Stimulate_EGF Stimulate with EGF Treat_Inhibitor->Stimulate_EGF Fix_Permeabilize Fix and Permeabilize Cells Stimulate_EGF->Fix_Permeabilize Block Block Non-specific Binding Fix_Permeabilize->Block Primary_Antibody Incubate with Primary Antibodies (p-ERK5, total-ERK5) Block->Primary_Antibody Secondary_Antibody Incubate with Fluorescent Secondary Antibodies Primary_Antibody->Secondary_Antibody Scan_Plate Scan Plate (700nm & 800nm) Secondary_Antibody->Scan_Plate Analyze_Data Analyze Data (Normalize p-ERK5 to total-ERK5) Scan_Plate->Analyze_Data

Caption: Workflow for an In-Cell Western assay to measure ERK5 phosphorylation.

Conclusion

This compound is a valuable chemical probe for investigating the kinase-dependent functions of ERK5. Its high potency and selectivity make it a superior tool compared to earlier, less specific inhibitors. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in their studies of the MEK5-ERK5 signaling pathway and its role in health and disease. As with any inhibitor, it is crucial to include appropriate controls and to consider potential context-dependent effects in experimental design and data interpretation.

References

The Dichotomous Role of AX-15836 in Modulating ERK5 Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AX-15836 is a potent and highly selective inhibitor of the extracellular signal-regulated kinase 5 (ERK5), also known as big mitogen-activated protein kinase 1 (BMK1). This technical guide provides an in-depth exploration of the downstream signaling pathways modulated by this compound. It elucidates the compound's complex mechanism of action, which extends beyond simple kinase inhibition to include paradoxical activation of non-catalytic functions of ERK5. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers in drug discovery and molecular biology.

Introduction to this compound and the ERK5 Signaling Pathway

The ERK5 signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, survival, and apoptosis[1][2]. It is a component of the mitogen-activated protein kinase (MAPK) cascade. The canonical activation of this pathway involves a three-tiered system where upstream kinases, such as MEKK2 and MEKK3, phosphorylate and activate MEK5, the direct upstream kinase of ERK5. MEK5, in turn, dually phosphorylates ERK5 on threonine and tyrosine residues within its activation loop, leading to its catalytic activation[2].

This compound has emerged as a valuable chemical probe to dissect the multifaceted roles of ERK5. It is a potent inhibitor of the ERK5 kinase domain, exhibiting high selectivity over other kinases[3]. However, its effects are not always synonymous with the genetic depletion of ERK5, pointing to the significance of ERK5's non-catalytic functions[4].

Quantitative Data on this compound Activity

The following tables summarize the key quantitative parameters of this compound, providing a comparative overview of its potency and selectivity.

Parameter Value Description Reference
IC50 8 nMThe half maximal inhibitory concentration against ERK5 kinase activity.[3]
Kd (BRD4) 3,600 nMThe dissociation constant for binding to BRD4, indicating selectivity.[3]
Intracellular Potency 4–9 nMThe effective concentration in various cell types, including PBMCs, endothelial cells, and cancer cell lines.[3]
EC50 (Cytokine Suppression) >10 µMThe half maximal effective concentration for suppressing inflammatory cytokine response, indicating ineffectiveness in this assay.[3]

The Dual Mechanism of Action of this compound

This compound exhibits a fascinating dual mechanism of action that involves both the inhibition of ERK5's kinase activity and the paradoxical activation of its transcriptional functions.

Inhibition of ERK5 Kinase Activity

As a direct inhibitor, this compound binds to the ATP-binding pocket of the ERK5 kinase domain, preventing the phosphorylation of its downstream substrates. This canonical inhibitory action is central to its function as a chemical probe for studying the kinase-dependent roles of ERK5.

Paradoxical Activation of ERK5 Transcriptional Activity

Counterintuitively, treatment with this compound has been shown to induce the nuclear translocation of ERK5[5]. This occurs because the binding of the inhibitor to the kinase domain induces a conformational change that exposes the nuclear localization signal (NLS) in the C-terminal region of ERK5. Once in the nucleus, the C-terminal transactivation domain (TAD) of ERK5 can become active, leading to the transcription of target genes, such as KLF2[5]. This paradoxical effect means that while the kinase activity is blocked, the non-catalytic transcriptional function of ERK5 is enhanced. This explains why the phenotype of this compound treatment does not always align with that of ERK5 gene knockout[4].

Downstream Signaling Pathways Modulated by this compound

The following diagrams illustrate the downstream signaling pathways affected by this compound, highlighting its dual mechanism of action.

AX15836_Signaling_Pathway cluster_upstream Upstream Stimuli cluster_downstream_kinase Kinase-Dependent Signaling cluster_downstream_transcriptional Transcriptional Signaling (Paradoxical) Growth_Factors Growth Factors (EGF, FGF, PDGF) Stress_Stimuli Stress Stimuli (Oxidative Stress) MEK5 MEK5 Stress_Stimuli->MEK5 ERK5 ERK5 MEK5->ERK5 Phosphorylates Kinase_Substrates Kinase Substrates ERK5->Kinase_Substrates Phosphorylates Nuclear_Translocation Nuclear Translocation ERK5->Nuclear_Translocation Paradoxical Effect AX15836 This compound AX15836->ERK5 Inhibits Kinase Domain AX15836->ERK5 Induces Conformational Change Proliferation_Inflammation Proliferation & Inflammation Kinase_Substrates->Proliferation_Inflammation TAD_Activation TAD Activation Nuclear_Translocation->TAD_Activation KLF2_NRF2_Transcription KLF2, NRF2, etc. Gene Transcription TAD_Activation->KLF2_NRF2_Transcription

Caption: this compound's dual impact on ERK5 signaling.

Key Experimental Protocols

To investigate the effects of this compound on ERK5 signaling, a variety of experimental techniques are employed. Below are outlines of key methodologies.

In Vitro Kinase Assay

This assay is crucial for determining the direct inhibitory effect of this compound on ERK5 kinase activity.

Objective: To quantify the IC50 of this compound against ERK5.

Methodology:

  • Reagents: Recombinant active ERK5, a generic kinase substrate (e.g., Myelin Basic Protein), ATP, and this compound at various concentrations.

  • Procedure: a. Incubate recombinant ERK5 with varying concentrations of this compound. b. Initiate the kinase reaction by adding the substrate and ATP. c. Allow the reaction to proceed for a defined period. d. Terminate the reaction and quantify substrate phosphorylation, typically using a phosphospecific antibody in an ELISA format or through radiometric detection of 32P-ATP incorporation.

  • Data Analysis: Plot the percentage of kinase inhibition against the log concentration of this compound to determine the IC50 value.

Western Blot Analysis for ERK5 Phosphorylation

This technique is used to assess the phosphorylation status of ERK5 in cellular contexts, confirming the inhibitory effect of this compound.

Objective: To detect the levels of phosphorylated ERK5 (p-ERK5) in cells treated with this compound.

Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., HeLa or HUVEC) and stimulate the ERK5 pathway with a known activator (e.g., EGF). Treat the cells with varying concentrations of this compound.

  • Protein Extraction: Lyse the cells to extract total protein.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate with a primary antibody specific for the phosphorylated form of ERK5. c. Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). d. Detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total ERK5 or a housekeeping protein like GAPDH).

Western_Blot_Workflow Protein_Extraction 2. Protein Extraction SDS_PAGE 3. SDS-PAGE & Transfer Protein_Extraction->SDS_PAGE Immunoblotting 4. Immunoblotting SDS_PAGE->Immunoblotting Analysis 5. Analysis Immunoblotting->Analysis

Caption: Workflow for Western Blot analysis.

Immunofluorescence Microscopy for Nuclear Translocation

This method visualizes the subcellular localization of ERK5 to investigate the paradoxical nuclear translocation induced by this compound.

Objective: To observe the nuclear accumulation of ERK5 in cells treated with this compound.

Methodology:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize the membranes with a detergent (e.g., Triton X-100).

  • Immunostaining: a. Incubate with a primary antibody against ERK5. b. Incubate with a fluorescently labeled secondary antibody. c. Counterstain the nuclei with a DNA dye (e.g., DAPI).

  • Microscopy: Visualize the cells using a fluorescence microscope and capture images.

  • Analysis: Assess the co-localization of the ERK5 signal with the nuclear stain.

Reporter Gene Assay for Transcriptional Activity

This assay quantifies the transcriptional activity of ERK5's C-terminal TAD.

Objective: To measure the activation of ERK5-mediated transcription by this compound.

Methodology:

  • Plasmid Construction: Create a reporter plasmid containing a promoter with binding sites for an ERK5-regulated transcription factor (e.g., KLF2) upstream of a reporter gene (e.g., luciferase).

  • Transfection and Treatment: Transfect cells with the reporter plasmid and treat with this compound.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

Conclusion

This compound is a powerful tool for probing the complexities of the ERK5 signaling pathway. Its dual mechanism of action, involving both kinase inhibition and paradoxical transcriptional activation, underscores the non-canonical roles of ERK5 in cellular physiology and pathology. A thorough understanding of these divergent effects, facilitated by the experimental approaches detailed in this guide, is essential for the accurate interpretation of studies utilizing this inhibitor and for the development of novel therapeutic strategies targeting the ERK5 pathway.

References

The Dual-Edged Sword: A Technical Guide to AX-15836 in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AX-15836 is a potent and highly selective small-molecule inhibitor of Extracellular signal-Regulated Kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1). As a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, ERK5 plays a crucial role in cancer cell proliferation, survival, and angiogenesis. This technical guide provides an in-depth analysis of this compound, summarizing its mechanism of action, quantitative data, and the experimental protocols used to elucidate its complex role in oncology. A recurring theme in the study of this compound is its paradoxical effect: while it effectively inhibits the kinase activity of ERK5, it can simultaneously promote the transcriptional activity of ERK5's C-terminal domain, a phenomenon with significant implications for its therapeutic potential.

Quantitative Data Summary

The following tables provide a consolidated view of the quantitative data available for this compound, facilitating a clear comparison of its potency and selectivity.

Parameter Value Cell Line/System Assay Type Reference
IC50 (ERK5) 8 nMRecombinant Human ERK5Biochemical Assay[1]
Intracellular Potency 4-9 nMPBMCs, Endothelial Cells, Oncogenic Cell LinesNot Specified[1]
Selectivity >1,000-fold over a panel of >200 kinasesVariousKinase Panel Screening[1]
Kd (BRD4) 3,600 nMRecombinant Human BRD4Not Specified[1]
EC50 (Cytokine Suppression) >10 µMNot SpecifiedImmunoassay[1]

Table 1: In Vitro Potency and Selectivity of this compound

Mechanism of Action: A Paradoxical Tale

This compound binds to the ATP-binding pocket of the ERK5 kinase domain, effectively inhibiting its phosphotransferase activity. This prevents the phosphorylation of downstream substrates involved in promoting cell proliferation and survival. However, this kinase inhibition tells only half the story.

Binding of this compound to the ERK5 kinase domain induces a conformational change in the protein. This change is believed to expose a nuclear localization signal (NLS) within the C-terminal region of ERK5, leading to its translocation into the nucleus. Once in the nucleus, the C-terminal transactivation domain (TAD) of ERK5 can paradoxically become active, promoting the transcription of target genes such as KLF2 and those regulated by the MEF2 family of transcription factors. This dual activity—kinase inhibition and transcriptional activation—is a critical consideration in the evaluation of this compound as a potential cancer therapeutic.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions of this compound within the cell, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for assessing its effects.

MEK5_ERK5_Signaling_Pathway cluster_upstream Upstream Activators cluster_core ERK5 Kinase Cascade cluster_downstream Downstream Effectors Growth Factors Growth Factors Cytokines Cytokines MEKK2/3 MEKK2/3 Cytokines->MEKK2/3 Stress Stress Stress->MEKK2/3 MEK5 MEK5 MEKK2/3->MEK5 ERK5 (inactive) ERK5 (inactive) MEK5->ERK5 (inactive) ERK5 (active) ERK5 (active) ERK5 (inactive)->ERK5 (active) Phosphorylation Proliferation Proliferation ERK5 (active)->Proliferation Survival Survival ERK5 (active)->Survival Angiogenesis Angiogenesis ERK5 (active)->Angiogenesis

Caption: The MEK5/ERK5 signaling pathway and the inhibitory action of this compound.

Paradoxical_Activation_Workflow ERK5 Kinase Domain ERK5 Kinase Domain Conformational Change Conformational Change ERK5 Kinase Domain->Conformational Change Induces Kinase Activity Inhibition Kinase Activity Inhibition ERK5 Kinase Domain->Kinase Activity Inhibition Nuclear Translocation Nuclear Translocation Conformational Change->Nuclear Translocation Promotes ERK5 C-terminal TAD ERK5 C-terminal TAD Nuclear Translocation->ERK5 C-terminal TAD Enables Activation of Gene Transcription (e.g., KLF2, MEF2 targets) Gene Transcription (e.g., KLF2, MEF2 targets) ERK5 C-terminal TAD->Gene Transcription (e.g., KLF2, MEF2 targets) Drives

Caption: Workflow of this compound-induced paradoxical activation of ERK5 transcriptional activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to characterize this compound.

Cell Viability (MTT) Assay

This protocol is a standard method to assess the effect of a compound on cell proliferation and viability.

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HeLa, A375 melanoma) in appropriate media (e.g., DMEM with 10% FBS).

    • Trypsinize and seed cells into 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.01 to 10 µM).

    • Remove the overnight culture medium from the 96-well plates and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Western Blot for ERK5 Phosphorylation

This protocol is used to determine the inhibitory effect of this compound on the phosphorylation of ERK5 in response to a stimulus like Epidermal Growth Factor (EGF).

  • Cell Culture and Starvation:

    • Seed HeLa cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 16-24 hours in a serum-free medium to reduce basal ERK5 activity.

  • Compound Pre-treatment and Stimulation:

    • Pre-treat the starved cells with various concentrations of this compound (e.g., 100 nM, 1 µM) or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes. Include an unstimulated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE on an 8-10% polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-ERK5 (Thr218/Tyr220) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Strip the membrane and re-probe with an antibody against total ERK5 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Quantify the band intensities to determine the ratio of phosphorylated ERK5 to total ERK5.

Clinical Perspective

As of the latest available information, there are no publicly registered clinical trials for this compound. The preclinical data, particularly the paradoxical activation of ERK5's transcriptional functions and the lack of a direct anti-proliferative effect in some cancer cell lines, may present challenges for its direct clinical development as a monotherapy. However, its high selectivity and potent kinase inhibition make it an invaluable research tool for dissecting the complex roles of ERK5 in cancer biology. Further research may explore its potential in combination therapies or in specific cancer contexts where kinase-independent functions of ERK5 are not the primary drivers of malignancy.

Conclusion

This compound is a powerful and selective tool for probing the function of ERK5 in cancer research. Its ability to uncouple the kinase and transcriptional activities of ERK5 provides a unique opportunity to understand the distinct contributions of these functions to tumorigenesis. While its direct therapeutic application is currently unclear due to its paradoxical effects, the insights gained from studies utilizing this compound will be instrumental in guiding the development of future ERK5-targeted therapies. The detailed protocols and data presented in this guide are intended to support the research community in further exploring the multifaceted role of this compound and the ERK5 pathway in cancer.

References

AX-15836: A Technical Guide to its Selectivity Profile Over BRD4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selectivity profile of AX-15836, a potent and highly specific inhibitor of Extracellular signal-regulated kinase 5 (ERK5). The document focuses on its selectivity over the bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4. This guide includes quantitative data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

This compound is a potent and selective inhibitor of ERK5 with an IC50 of 8 nM.[1] It was developed to overcome the off-target effects observed with previous generations of ERK5 inhibitors, such as XMD8-92. These earlier compounds exhibited anti-inflammatory and anti-proliferative activities that were later attributed to their unintended inhibition of bromodomain-containing proteins, notably BRD4.[2][3][4] this compound, through its high specificity for ERK5, serves as a critical tool for elucidating the true kinase-dependent functions of ERK5. It has been demonstrated that the anti-inflammatory and anti-proliferative effects are not mediated by ERK5 kinase activity, as this compound does not exhibit these effects.[2][4]

Selectivity Profile of this compound

This compound demonstrates exceptional selectivity for ERK5 over other kinases and, critically, over bromodomains. The compound shows over 1,000-fold selectivity for ERK5 when screened against a panel of more than 200 kinases.[1] Its selectivity over BRD4 is a key feature, distinguishing it from less specific inhibitors.

TargetAssay TypeQuantitative MetricValueReference
ERK5KiNativIC508 nM[1]
BRD4Binding AssayKd3,600 nM[1]
BRD4(1)AlphaScreenKd>1 µM[5]

Mechanism of Action

Interestingly, while this compound is a potent inhibitor of ERK5's kinase activity, it paradoxically leads to the activation of ERK5's transcriptional functions. This occurs because the binding of this compound to the ERK5 kinase domain induces a conformational change that promotes the nuclear translocation of ERK5. Once in the nucleus, the C-terminal transactivation domain of ERK5 can upregulate the expression of its target genes, such as those regulated by the MEF2 transcription factor family.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's selectivity and mechanism of action.

Kinase Inhibition Assay (KiNativ™)

The KiNativ™ platform is utilized for determining the in situ and in vitro potency and selectivity of kinase inhibitors. This method measures the binding of an ATP- or ADP-biotin probe to the active sites of endogenous kinases in a cell lysate.

Protocol:

  • Lysate Preparation: Cells of interest (e.g., A375 cells) are lysed by sonication in a specified lysis buffer. The lysate is cleared by centrifugation, and the supernatant is subjected to gel filtration into a kinase reaction buffer containing 20 mM MnCl2. The final protein concentration is adjusted to 10 mg/mL.

  • Inhibitor Incubation: Test compounds, including this compound, are serially diluted in DMSO and added to the cell lysate. A DMSO-only control is also prepared. The mixture is incubated for 15 minutes to allow for inhibitor binding to the target kinases.

  • Probe Labeling: A desthiobiotin-ATP acyl-phosphate probe is added to a final concentration of 5 µM and incubated for 10 minutes. The probe covalently labels the ATP-binding site of active kinases that are not occupied by the inhibitor.

  • Sample Preparation for Mass Spectrometry: The reaction is quenched, and the proteins are denatured and reduced. The sample is then alkylated and subjected to tryptic digestion.

  • Enrichment and Analysis: The resulting probe-labeled peptides are enriched using streptavidin affinity chromatography. The enriched peptides are then analyzed by targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinase active-site peptides. The IC50 values are determined by measuring the displacement of the probe by the inhibitor across a range of concentrations.

BRD4 Bromodomain Binding Assay (AlphaScreen™)

The AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay used to measure biomolecular interactions, in this case, the binding of this compound to the first bromodomain of BRD4 (BRD4(1)).

Protocol:

  • Reagent Preparation: All reagents, including His6-tagged BRD4(1), a biotinylated tetra-acetylated histone H4 peptide ligand, and the test compound (this compound), are diluted in an appropriate assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

  • Reaction Mixture: The His6-tagged BRD4(1) protein is mixed with the biotinylated histone H4 peptide in the wells of a 384-well microplate. This compound is added in a serial dilution to determine its IC50.

  • Bead Addition: Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads are added to the reaction mixture. The Donor beads bind to the biotinylated histone peptide, and the Acceptor beads bind to the His6-tagged BRD4(1).

  • Incubation: The plate is incubated in the dark at room temperature to allow the binding interactions and the proximity of the beads to reach equilibrium.

  • Signal Detection: The plate is read in an AlphaScreen-compatible reader. Upon laser excitation at 680 nm, the Donor beads produce singlet oxygen, which diffuses to a nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. Competitive inhibitors like this compound disrupt the interaction between BRD4(1) and the histone peptide, separating the beads and causing a decrease in the AlphaScreen signal. The Kd is calculated from the IC50 values.

Cellular ERK5 Autophosphorylation Assay (Western Blot)

This assay is used to confirm the engagement of this compound with its intracellular target, ERK5, by assessing the inhibition of growth factor-induced ERK5 autophosphorylation.

Protocol:

  • Cell Culture and Treatment: HeLa cells are cultured to sub-confluency and then serum-starved to reduce basal kinase activity. The cells are pre-incubated with this compound at various concentrations (e.g., 2 µM) or a vehicle control (DMSO) for a specified time.

  • Stimulation: The cells are then stimulated with a growth factor, such as Epidermal Growth Factor (EGF), to induce the activation and subsequent autophosphorylation of ERK5.

  • Cell Lysis: Following stimulation, the cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis. Activated, phosphorylated ERK5 migrates more slowly than the unphosphorylated form. The separated proteins are then transferred to a PVDF membrane.

  • Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for total ERK5. Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The inhibition of the phosphorylation-induced band shift indicates the cellular activity of this compound.

Visualizations

Signaling Pathway of this compound Action

AX15836_Mechanism cluster_upstream Upstream Activation cluster_erk5 ERK5 Regulation cluster_downstream Downstream Effects Growth_Factors Growth Factors / Stress MEKK2_3 MEKK2/3 Growth_Factors->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 ERK5_cyto ERK5 (Cytoplasm) MEK5->ERK5_cyto Phosphorylates ERK5_active_cyto p-ERK5 (Cytoplasm) ERK5_cyto->ERK5_active_cyto Autophosphorylation ERK5_nuc ERK5 (Nucleus) ERK5_cyto->ERK5_nuc Nuclear Translocation (Paradoxically Induced by this compound) AX15836 This compound AX15836->ERK5_cyto Binds AX15836->ERK5_active_cyto Inhibits Kinase Activity MEF2 MEF2 ERK5_nuc->MEF2 Activates Gene_Expression Target Gene Expression MEF2->Gene_Expression Promotes

Caption: Mechanism of this compound action on the ERK5 signaling pathway.

Experimental Workflow for Selectivity Profiling

Selectivity_Workflow cluster_kinase Kinase Selectivity cluster_bromo Bromodomain Selectivity Start_K This compound KiNativ KiNativ™ Assay (Cell Lysate) Start_K->KiNativ Kinase_Panel >200 Kinase Panel KiNativ->Kinase_Panel IC50_ERK5 Determine IC50 for ERK5 Kinase_Panel->IC50_ERK5 IC50_Other Determine IC50 for Off-Targets Kinase_Panel->IC50_Other Start_B This compound AlphaScreen AlphaScreen™ Assay Start_B->AlphaScreen BRD4 BRD4(1) & other Bromodomains AlphaScreen->BRD4 Kd_BRD4 Determine Kd for BRD4 BRD4->Kd_BRD4

Caption: Workflow for determining the kinase and bromodomain selectivity of this compound.

References

AX-15836: A Technical Guide to its Effects on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of AX-15836, a potent and highly selective small molecule inhibitor of Extracellular signal-Regulated Kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1). While a powerful tool for studying ERK5 signaling, its impact on gene expression is nuanced and distinct from genetic knockdown of the protein, primarily due to a paradoxical activation mechanism. This guide synthesizes current research to provide a comprehensive technical overview for professionals in the field.

Core Compound Characteristics

This compound is distinguished by its high potency and selectivity for the ERK5 kinase. It allows for the specific interrogation of ERK5's catalytic functions, separate from its scaffolding or non-catalytic roles.[1] Its selectivity is a key feature, showing over 1,000-fold preference for ERK5 compared to a broad panel of over 200 other kinases, and notably, it lacks the off-target activity against Bromodomain-containing protein 4 (BRD4) that confounded results from earlier generation ERK5 inhibitors.[2]

Table 1: Inhibitory Profile of this compound

Target Metric Value Notes
ERK5 IC₅₀ 8 nM Potent inhibition of catalytic activity.[2][3]
BRD4 K_d_ 3,600 nM Low binding affinity, demonstrating high selectivity over this common off-target.[2]
Kinase Panel Selectivity >1,000-fold Highly selective against a panel of over 200 kinases.[2]

| Cellular Potency | IC₅₀ | 4-9 nM | Consistent potency across various cell lines including PBMCs, HUVECs, and oncogenic lines.[2] |

Mechanism of Action: Kinase Inhibition and Paradoxical Activation

The primary mechanism of this compound is the direct, ATP-competitive inhibition of the ERK5 kinase domain.[4] However, its effect on the ERK5 signaling pathway is not straightforward. Binding of this compound to the kinase domain induces a conformational change in the ERK5 protein.[4][5] This change masks the nuclear export signal and exposes the nuclear localization signal (NLS), leading to the inhibitor-bound ERK5 protein translocating to the nucleus.[4][5]

Once in the nucleus, while the kinase function remains inhibited, the C-terminal Transcriptional Activation Domain (TAD) of ERK5 becomes paradoxically activated.[1][4][6] This means this compound effectively separates the two primary functions of ERK5: it inhibits kinase-dependent signaling but promotes the kinase-independent transcriptional co-activation function of the TAD.[1][7] This dual effect is critical for interpreting gene expression data.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor This compound Action MEKK2_3 MEKK2/3 MEK5 MEK5 MEKK2_3->MEK5 Activates ERK5_inactive ERK5 (Inactive) MEK5->ERK5_inactive Phosphorylates (TEY motif) ERK5_active p-ERK5 (Active) ERK5_inactive->ERK5_active ERK5_nuc p-ERK5 ERK5_inactive->ERK5_nuc Induces Translocation ERK5_active->ERK5_nuc Translocation MEF2 MEF2 ERK5_nuc->MEF2 Phosphorylates (Kinase-Dependent) KLF2_gene KLF2 Gene ERK5_nuc->KLF2_gene Co-activates (TAD-Dependent) Other_genes Other Target Genes ERK5_nuc->Other_genes MEF2->KLF2_gene Activates Transcription AX15836_kinase This compound AX15836_kinase->ERK5_nuc Inhibits Kinase Activity AX15836_paradox This compound AX15836_paradox->ERK5_nuc Paradoxically Activates TAD

Caption: The MEK5/ERK5 signaling pathway and points of intervention by this compound.

Impact on Global and Specific Gene Expression

Contrary to what might be expected from inhibiting a MAPK pathway member, treatment with this compound alone results in very few differentially expressed genes in several standard cell models.

3.1 Global Gene Expression Studies

In cell lines such as human umbilical vein endothelial cells (HUVECs) and HeLa cervical cancer cells, RNA sequencing (RNA-Seq) has shown that this compound treatment causes minimal changes to the transcriptome.[2][8][9] For example, in one study, only 7 genes in HUVECs and 2 in HeLa cells were found to be differentially expressed.[9] This lack of broad transcriptional change is a stark contrast to the effects seen with dual ERK5/BRD4 inhibitors or selective BRD4 inhibitors, which alter the expression of a large number of genes, particularly those involved in inflammation.[8]

This evidence strongly suggests that the anti-inflammatory effects previously attributed to ERK5 inhibition are, in fact, mediated by the off-target inhibition of BRD4.[2][8][9]

Table 2: Comparative Effects of Inhibitors on Gene Expression

Inhibitor Target(s) Cell Line Effect on Global Gene Expression Effect on Inflammatory Cytokines (e.g., IL-6, IL-8)
This compound ERK5 HUVEC, HeLa Minimal / Very few genes differentially expressed.[2][8][9] Ineffective / No suppression.[2][8][9]
AX15839 ERK5 / BRD4 HUVEC Large number of differentially expressed genes.[8] Potent suppression.[9]

| I-BET762 / JQ1 | BRD4 | HUVEC | Large number of differentially expressed genes.[8] | Potent suppression.[8] |

3.2 Specific Gene Targets and Pathways

Despite its limited global impact, this compound does modulate specific gene programs, largely through the paradoxical activation of the ERK5 TAD.

  • KLF2 and Stem Cell Factors: In mouse embryonic stem cells (mESCs), this compound treatment can reverse the induction of specific proteins caused by MEK5 activation.[6] However, due to the paradoxical activation of the TAD, it also enhances the transcriptional activity of Krüppel-like factor 2 (KLF2), a key downstream target of ERK5.[4][10] This signaling axis has been shown to regulate the expression of early embryonic genes like ZSCAN4.[6]

  • Human Pluripotent Stem Cells (hPSCs): In hPSCs, this compound, consistent with other ERK5 inhibitors, was found to suppress mesoderm differentiation while promoting an ectoderm fate.[11] It also promoted extraembryonic differentiation induced by BMP4.[11] This highlights ERK5's role as a master regulator of numerous endogenous growth factor pathways (TGF-β/NODAL, BMP, WNT, FGF) that determine cell fate.[11]

  • Immune Response: Across multiple models of innate and adaptive immunity, this compound was ineffective at suppressing inflammatory responses, further confirming that ERK5's catalytic activity is not required for this process.[8]

Experimental Protocols

The following outlines a generalized workflow for assessing the impact of this compound on gene expression.

4.1 Cell Culture and Treatment

  • Cell Seeding: Plate cells (e.g., HeLa, HUVEC, or primary immune cells) at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Pre-incubate cells with this compound at the desired concentration (e.g., 100 nM - 2 µM) or a vehicle control (DMSO) for 1-2 hours.

  • Stimulation: Add a stimulating agent if required by the experimental model. For example:

    • Epidermal Growth Factor (EGF) for HeLa cells to robustly activate the ERK5 pathway.[2][8]

    • TLR agonists (e.g., Pam₃CSK₄) or cytokines (e.g., IL-1β, TNF-α) for HUVECs or immune cells to induce an inflammatory response.[9]

  • Incubation: Incubate for the desired time period (e.g., 6-48 hours) depending on the endpoint (RNA or protein expression).

4.2 Confirmation of Target Engagement (Western Blot)

  • Lysate Preparation: Lyse a parallel set of treated cells and quantify total protein.

  • SDS-PAGE and Transfer: Separate proteins by electrophoresis and transfer to a PVDF membrane.

  • Antibody Incubation: Probe membranes with primary antibodies against phospho-ERK5 (to detect the mobility-retarded active band) and total ERK5. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection: Use appropriate secondary antibodies and a chemiluminescent substrate to visualize bands. Successful inhibition is marked by the prevention of the EGF-induced phospho-ERK5 band shift.[8]

4.3 Gene Expression Analysis (RNA-Seq)

  • RNA Extraction: Isolate total RNA from treated cells using a column-based kit or TRIzol extraction. Assess RNA quality and quantity.

  • Library Preparation: Prepare sequencing libraries from the RNA samples.

  • Sequencing: Sequence the libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Align reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential expression analysis between this compound-treated and vehicle-treated samples.

    • Utilize principal component analysis (PCA) to visualize the overall variance and clustering of samples.[8]

G cluster_exp Experimental Phase cluster_analysis Analysis Phase A 1. Cell Culture (e.g., HeLa, HUVEC) B 2. Pre-treatment (this compound vs. DMSO) A->B C 3. Stimulation (e.g., EGF, TNF-α) B->C D 4. Incubation (Time course) C->D E Protein Lysates D->E G Total RNA Extraction D->G F Western Blot (p-ERK5, Total ERK5) E->F I Bioinformatic Analysis (Differential Expression) F->I Confirms Target Engagement H RNA-Seq Library Prep & Sequencing G->H H->I

Caption: A generalized workflow for studying the effects of this compound on gene expression.

Conclusion and Recommendations

This compound is an indispensable chemical probe for dissecting the cellular functions of ERK5. Its high selectivity makes it superior to first-generation inhibitors for specifically targeting ERK5 kinase activity. However, researchers must remain acutely aware of its paradoxical mechanism.

Key Takeaways:

  • Minimal Global Transcriptional Impact: this compound does not cause widespread changes in gene expression, indicating that ERK5's kinase activity is not a master regulator of the global transcriptome in many cell types.

  • Paradoxical TAD Activation: The primary effect of this compound on transcription is likely mediated through the kinase-independent, paradoxical activation of the ERK5 C-terminal TAD, which can drive specific gene programs (e.g., KLF2).

  • Deconvolution of ERK5 vs. BRD4 Function: Studies using this compound have been instrumental in demonstrating that the anti-inflammatory effects once ascribed to ERK5 are actually due to off-target BRD4 inhibition.[8][9]

For professionals in drug development and research, it is critical to use this compound in conjunction with other molecular tools, such as siRNA/shRNA-mediated knockdown or CRISPR-based knockout of ERK5. Comparing the phenotypes of kinase inhibition (with this compound) versus total protein depletion allows for the robust deconvolution of ERK5's kinase-dependent and kinase-independent scaffolding functions in any given biological context.

References

The Ineffectiveness of Selective ERK5 Kinase Inhibition by AX-15836 on Cytokine Response: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AX-15836 is a potent and highly selective inhibitor of the extracellular signal-regulated kinase 5 (ERK5), also known as big mitogen-activated kinase 1 (BMK1). While initial hypotheses suggested that ERK5 inhibition could modulate inflammatory responses, extensive research has demonstrated that selective inhibition of ERK5's kinase activity by this compound is ineffective in suppressing the production of inflammatory cytokines. This whitepaper will provide an in-depth analysis of this compound, its mechanism of action, and the experimental evidence that elucidates its lack of impact on the cytokine response. The findings presented herein are critical for researchers in immunology and drug development, as they re-evaluate the role of ERK5 kinase activity in inflammation and highlight the importance of understanding off-target effects in drug discovery.

Introduction to this compound

This compound is a small molecule inhibitor designed for high potency and selectivity against the ERK5 protein kinase.[1] Unlike first-generation ERK5 inhibitors such as XMD8-92, which were later found to have significant off-target effects on bromodomain-containing proteins (BRDs), particularly BRD4, this compound was developed to specifically target the kinase domain of ERK5 without this BRD-binding activity.[2][3] This specificity makes this compound a crucial tool for dissecting the cellular functions of ERK5's kinase activity.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its comparative compounds.

Table 1: Potency and Selectivity of this compound

ParameterValueNotes
ERK5 IC50 8 nMIn vitro kinase assay.[1]
Intracellular Potency 4–9 nMMeasured across various cell lines including PBMCs, endothelial cells, and oncogenic cell lines.[1][4]
Selectivity over other kinases >1,000-foldTested against a panel of over 200 kinases.[1]
BRD4 Kd 3,600 nMDemonstrates low affinity for BRD4, indicating high selectivity.[1]

Table 2: Impact of this compound on Cytokine Release

Cell LineStimulantCytokines MeasuredThis compound Effect (EC50)Reference
Human Umbilical Vein Endothelial Cells (HUVECs)Pam3CSK4IL-6, IL-8>10 µM (ineffective)[4][5]
Human Bronchial Epithelial Cells (BEAS-2B)IL-17AIL-6, IL-8No effect[4][5]

The Paradoxical Mechanism of Action of this compound

While this compound potently inhibits the kinase activity of ERK5, it paradoxically leads to the activation of ERK5's transcriptional functions.[2][3][6][7] This is a critical finding that explains its ineffectiveness in suppressing cytokine expression.

ERK5 Signaling Pathway

The canonical MEK5/ERK5 signaling pathway is activated by various extracellular stimuli, including growth factors and stress.[7][8] Activated MEK5 phosphorylates ERK5, leading to its activation and subsequent autophosphorylation. This allows for its translocation to the nucleus where it can phosphorylate and activate transcription factors, such as those in the myocyte enhancer factor 2 (MEF2) family, to regulate gene expression.

ERK5_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Stress Stimuli MEKK2_3 MEKK2/3 Growth_Factors->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 Phosphorylates ERK5_cyto ERK5 MEK5->ERK5_cyto Phosphorylates (T219/Y221) ERK5_nuc ERK5 ERK5_cyto->ERK5_nuc Translocation MEF2 MEF2 ERK5_nuc->MEF2 Phosphorylates Gene_Expression Target Gene Expression MEF2->Gene_Expression Activates

Canonical MEK5/ERK5 Signaling Pathway.
Impact of this compound on the ERK5 Pathway

This compound binds to the kinase domain of ERK5, effectively inhibiting its catalytic activity.[6] However, this binding induces a conformational change in the ERK5 protein that exposes its nuclear localization signal (NLS).[6] This leads to an increased translocation of ERK5 into the nucleus, where its C-terminal transactivation domain (TAD) can paradoxically become active and enhance the transcriptional activity of certain transcription factors, such as KLF2.[6]

AX15836_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AX15836 This compound ERK5_cyto ERK5 AX15836->ERK5_cyto Binds to Kinase Domain ERK5_cyto->ERK5_cyto ERK5_nuc ERK5 ERK5_cyto->ERK5_nuc Increased Nuclear Translocation KLF2 KLF2 ERK5_nuc->KLF2 Paradoxical Activation of C-terminal TAD Transcriptional_Activity Enhanced KLF2 Transcriptional Activity KLF2->Transcriptional_Activity Activates Experimental_Workflow cluster_workflow Cytokine Release Assay Workflow Start Seed Cells (e.g., HUVECs, BEAS-2B) Pretreat Pre-treat with this compound or Vehicle Control Start->Pretreat Stimulate Stimulate with Inflammatory Agent (e.g., Pam3CSK4, IL-17A) Pretreat->Stimulate Incubate Incubate for 48 hours Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Measure Measure Cytokine Levels (IL-6, IL-8) via Immunoassay Collect->Measure Analyze Analyze Data and Determine EC50 Measure->Analyze End Conclusion: This compound is ineffective in suppressing cytokine release Analyze->End

References

Understanding the Kinase-Independent Functions of ERK5 with the Selective Inhibitor AX-15836

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP Kinase 1 (BMK1), is a unique member of the mitogen-activated protein kinase (MAPK) family.[1][2] Distinct from other MAPKs, ERK5 possesses a large C-terminal tail containing a transcriptional activation domain (TAD), allowing it to directly regulate gene expression in addition to its canonical kinase activity.[1][2][3] While the kinase-dependent functions of ERK5 in cell proliferation, survival, and differentiation are well-documented, a growing body of evidence highlights the significance of its kinase-independent roles, particularly its function as a transcriptional co-activator and a signaling scaffold.[1][4][5]

The development of selective ERK5 kinase inhibitors, such as AX-15836, has been instrumental in dissecting these non-canonical functions. Paradoxically, while this compound potently inhibits the catalytic activity of ERK5, it has been shown to induce the nuclear translocation and transcriptional activity of the protein.[6][7][8][9] This phenomenon underscores the complex regulatory mechanisms governing ERK5 and presents both challenges and opportunities for therapeutic intervention. This technical guide provides a comprehensive overview of the kinase-independent functions of ERK5, with a focus on how this compound has been used as a tool to elucidate these roles. We will delve into the quantitative data, detailed experimental protocols, and the underlying signaling pathways to provide a thorough resource for professionals in the field.

Data Presentation: The Activity Profile of this compound and Other ERK5 Modulators

The following tables summarize the quantitative data on this compound and related compounds, providing a comparative look at their potency and selectivity.

CompoundTarget(s)IC50 / KdCell-Based Potency (EC50)NotesReference(s)
This compound ERK5 8 nM (IC50) 4-9 nM Highly selective for ERK5 over >200 other kinases. Ineffective at suppressing inflammatory cytokine response (EC50 > 10 µM). [10][11][12]
BRD43,600 nM (Kd)Shows selectivity over BRD4.[10]
XMD8-92ERK5, BRDsFirst-generation ERK5 inhibitor with off-target effects on bromodomain-containing proteins (BRDs).[6][13][6][13]
BAY-885ERK5A selective ERK5 inhibitor that, like this compound, induces ERK5 nuclear translocation.[6]
I-BET762BRDA selective bromodomain inhibitor.[12]

Experimental Protocols: Key Assays for Studying ERK5 Function

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to study the kinase-independent functions of ERK5.

Luciferase Reporter Assay for ERK5 Transcriptional Activity

This assay is used to quantify the transcriptional activity of ERK5, often by measuring its ability to co-activate a transcription factor like MEF2D. The paradoxical activation of ERK5's transcriptional activity by this compound can be observed using this method.[8]

Objective: To measure the effect of this compound on ERK5-mediated transcriptional activation.

Materials:

  • HEK293 cells

  • Lipofectamine 2000 or similar transfection reagent

  • Plasmids:

    • pFA-MEF2D (or GAL4-MEF2D)

    • pFR-Luc (or GAL4:LUC)

    • pRL-TK (Renilla luciferase control)

    • HA-ERK5 expression vector

    • EGFP-MEK5D (constitutively active MEK5) expression vector

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293 cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the GAL4-MEF2D, GAL4:LUC, Renilla luciferase, and HA-ERK5 plasmids using a suitable transfection reagent according to the manufacturer's instructions. Include a condition with EGFP-MEK5D to serve as a positive control for ERK5 activation.

  • Compound Treatment: Approximately 4-6 hours post-transfection, replace the medium with fresh DMEM containing 10% FBS. Add this compound at various concentrations to the designated wells. Include a DMSO control.

  • Incubation: Incubate the cells for 24 hours.

  • Cell Lysis: Wash the cells with PBS and then lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

  • Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as fold-change relative to the DMSO-treated control.

Immunofluorescence for ERK5 Nuclear Translocation

This method visualizes the subcellular localization of ERK5, demonstrating its translocation from the cytoplasm to the nucleus upon treatment with this compound.[7]

Objective: To qualitatively and quantitatively assess the nuclear localization of ERK5 following treatment with this compound.

Materials:

  • HeLa or A375 cells

  • Glass coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against ERK5

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Culture: Grow cells on glass coverslips in a multi-well plate.

  • Treatment: Treat the cells with the desired concentrations of this compound or a DMSO control for the specified duration.

  • Fixation: Wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and then permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-ERK5 antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope.

  • Image Analysis: Quantify the nuclear-to-cytoplasmic fluorescence ratio to determine the extent of ERK5 nuclear translocation.

Western Blotting for ERK5 Phosphorylation

This technique is used to detect the phosphorylation status of ERK5, confirming that this compound inhibits its kinase activity while paradoxically promoting its transcriptional function.

Objective: To determine the effect of this compound on the phosphorylation of ERK5 at its activation loop (Thr218/Tyr220).

Materials:

  • HeLa cells or other relevant cell line

  • Epidermal Growth Factor (EGF) to stimulate ERK5 phosphorylation

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220) and anti-total-ERK5

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment: Culture cells to near confluency. Pre-treat with this compound or DMSO for a specified time, then stimulate with EGF to induce ERK5 phosphorylation.

  • Protein Extraction: Lyse the cells and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the anti-phospho-ERK5 primary antibody overnight at 4°C. Subsequently, wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Reprobing: Strip the membrane and reprobe with an anti-total-ERK5 antibody to confirm equal protein loading.

  • Densitometry: Quantify the band intensities to determine the ratio of phosphorylated ERK5 to total ERK5.

Visualizing the Pathways and Processes

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathways

ERK5_Signaling cluster_stimuli Upstream Stimuli cluster_canonical Canonical Kinase-Dependent Pathway cluster_independent Kinase-Independent Pathway with this compound GrowthFactors Growth Factors (e.g., EGF) MEKK2_3 MEKK2/3 GrowthFactors->MEKK2_3 Stress Cellular Stress Stress->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 phosphorylates ERK5_cyto_active Cytoplasmic ERK5 (Active Kinase) MEK5->ERK5_cyto_active phosphorylates (T218/Y220) ERK5_cyto_inactive Cytoplasmic ERK5 (Inactive Kinase) TF_phos Transcription Factor Phosphorylation (e.g., MEF2) ERK5_cyto_active->TF_phos phosphorylates Gene_Expression_Kinase Gene Expression TF_phos->Gene_Expression_Kinase AX15836 This compound AX15836->ERK5_cyto_inactive Binds to kinase domain Conformational_Change Conformational Change ERK5_cyto_inactive->Conformational_Change ERK5_nuclear Nuclear ERK5 Conformational_Change->ERK5_nuclear Nuclear Translocation TF_coactivation Transcriptional Co-activation (via TAD) ERK5_nuclear->TF_coactivation Gene_Expression_TAD Gene Expression (e.g., KLF2) TF_coactivation->Gene_Expression_TAD

Caption: Canonical vs. Kinase-Independent ERK5 Signaling.

Experimental Workflow

Luciferase_Assay_Workflow start Start: Seed HEK293 Cells transfect Co-transfect with Plasmids: - GAL4-MEF2D - GAL4:LUC - Renilla - HA-ERK5 start->transfect treat Treat with this compound or DMSO Control transfect->treat incubate Incubate for 24 hours treat->incubate lyse Lyse Cells incubate->lyse measure Measure Firefly & Renilla Luciferase Activity lyse->measure analyze Normalize Firefly to Renilla and Calculate Fold Change measure->analyze end End: Quantified Transcriptional Activity analyze->end

Caption: Workflow for Luciferase Reporter Assay.

Discussion and Conclusion

The study of ERK5's kinase-independent functions has revealed a new layer of complexity in MAPK signaling. Tools like this compound, despite being designed as inhibitors, have paradoxically become essential probes for understanding these non-canonical roles. The key findings are:

  • This compound Induces a Conformational Change: Direct binding of this compound to the ERK5 kinase domain is thought to induce a conformational change that exposes a nuclear localization signal.[6][7][8] This leads to the translocation of the kinase-inactive protein to the nucleus.

  • Transcriptional Activation via the TAD: Once in the nucleus, the kinase-inactive ERK5 can still function as a transcriptional co-activator through its C-terminal TAD.[1][4] This has been shown to enhance the transcriptional activity of factors like KLF2.[6]

  • Implications for Drug Development: The paradoxical effect of this compound highlights a critical consideration for targeting proteins with multiple functional domains. While the kinase activity is inhibited, the scaffolding and transcriptional functions may be inadvertently activated, leading to unexpected cellular outcomes. This explains why selective ERK5 kinase inhibitors often fail to replicate the phenotypes observed with ERK5 genetic depletion.[6][8][13] For instance, this compound was found to have no anti-inflammatory or anti-proliferative effects in several models, suggesting that these processes may be regulated by kinase-independent functions of ERK5 or that the paradoxical activation of its transcriptional activity counteracts the effects of kinase inhibition.[6][11][12][13]

References

Methodological & Application

Application Notes and Protocols for AX-15836 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for utilizing AX-15836, a potent and selective ERK5 inhibitor, in various in vitro assays. The information is intended to assist in the design and execution of experiments to probe the biological functions of ERK5 and to characterize the activity of this compound.

Introduction to this compound

This compound is a highly selective inhibitor of Extracellular signal-Regulated Kinase 5 (ERK5), also known as Big MAP Kinase 1 (BMK1). It exhibits potent enzymatic and cellular activity against ERK5, making it a valuable tool for studying the physiological and pathological roles of the ERK5 signaling pathway. This compound has demonstrated over 1,000-fold selectivity for ERK5 compared to a broad panel of over 200 other kinases, ensuring minimal off-target effects in well-designed experiments.[1]

Quantitative Data Summary

The effective concentration of this compound varies depending on the assay type. The following table summarizes key quantitative data from biochemical and cell-based assays.

ParameterValueAssay TypeCell Types/SystemReference
IC50 8 nMBiochemical Kinase AssayRecombinant ERK5 enzyme[1]
Intracellular Potency 4–9 nMCellular Activity AssayPBMCs, Endothelial Cells, Oncogenic Cell Lines[1]
EC50 > 10 µMCytokine Suppression AssayNot specified[2]
Activity InactiveE-selectin Expression AssayHuman Umbilical Vein Endothelial Cells (HUVEC)[2]
Kd 3,600 nMBinding AssayBRD4[1]

Signaling Pathway

The diagram below illustrates the canonical ERK5 signaling pathway, which is activated by various upstream stimuli and results in the regulation of gene expression and cellular processes. This compound specifically inhibits the kinase activity of ERK5, thereby blocking downstream signaling.

ERK5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Cytokines, Stress Receptor Receptor Tyrosine Kinase (RTK) MEKK2_3 MEKK2/3 Receptor->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 phosphorylates ERK5 ERK5 MEK5->ERK5 phosphorylates ERK5_dimer ERK5 (Dimer) ERK5->ERK5_dimer Dimerization & Autophosphorylation AX15836 This compound AX15836->ERK5 inhibits MEF2 MEF2 ERK5_dimer->MEF2 phosphorylates Gene_Expression Gene Expression (e.g., c-Fos, Fra-1) MEF2->Gene_Expression activates

Caption: The ERK5 signaling cascade and the inhibitory action of this compound.

Experimental Protocols

Biochemical ERK5 Kinase Assay

This protocol is designed to determine the in vitro potency (IC50) of this compound against recombinant ERK5 enzyme.

Workflow Diagram:

Biochemical_Assay_Workflow Prepare_Reagents Prepare Reagents: - Recombinant ERK5 - Kinase Buffer - Myelin Basic Protein (MBP) - [γ-32P]ATP - this compound dilutions Incubate Incubate ERK5 with This compound (15 min) Prepare_Reagents->Incubate Initiate_Reaction Initiate Kinase Reaction: Add MBP and [γ-32P]ATP Incubate->Initiate_Reaction Stop_Reaction Stop Reaction (e.g., with phosphoric acid) Initiate_Reaction->Stop_Reaction Measure_Incorporation Measure 32P Incorporation into MBP (e.g., filter binding) Stop_Reaction->Measure_Incorporation Analyze_Data Data Analysis: Calculate IC50 Measure_Incorporation->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical biochemical ERK5 kinase assay.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).

    • Dilute recombinant active ERK5 enzyme in kinase buffer to the desired concentration.

    • Prepare a stock solution of the substrate, Myelin Basic Protein (MBP), in kinase buffer.

    • Prepare a stock solution of [γ-³²P]ATP.

    • Prepare a serial dilution of this compound in DMSO, followed by a final dilution in kinase buffer.

  • Assay Procedure:

    • In a 96-well plate, add the diluted this compound or DMSO (vehicle control).

    • Add the diluted ERK5 enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of MBP and [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the amount of ³²P incorporated into the MBP substrate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Cell-Based ERK5 Activity Assay (Western Blot)

This protocol describes a method to assess the intracellular potency of this compound by measuring the phosphorylation of an ERK5 substrate in cultured cells.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa, HUVEC) and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal kinase activity.

    • Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

    • Stimulate the cells with an appropriate agonist (e.g., EGF, Phorbol 12-myristate 13-acetate) for 15-30 minutes to activate the ERK5 pathway.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against a known ERK5 phosphorylation target (e.g., phospho-MEF2C) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane with an antibody for total ERK5 or a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein or loading control signal.

    • Calculate the percentage of inhibition of phosphorylation for each this compound concentration relative to the stimulated DMSO control.

    • Determine the intracellular potency by plotting the percentage of inhibition against the inhibitor concentration.

Considerations for Use

  • Solubility: this compound is typically dissolved in DMSO to create a high-concentration stock solution. Ensure the final DMSO concentration in the assay is low (e.g., <0.1%) to avoid solvent effects.

  • Assay-Dependent Potency: As demonstrated by the quantitative data, the effective concentration of this compound can be highly dependent on the specific biological context and assay endpoint. It is crucial to perform dose-response experiments to determine the optimal concentration for each new experimental system.

  • Selectivity: While this compound is highly selective for ERK5, it is good practice to consider potential off-target effects, especially at higher concentrations. The reported Kd for BRD4 (3,600 nM) suggests that at concentrations significantly above the ERK5 IC50, interactions with other proteins may occur.[1]

  • Control Experiments: Always include appropriate positive and negative controls in your experiments. This includes vehicle controls (DMSO), and in some cases, a structurally unrelated ERK5 inhibitor or a negative control compound.

References

Application Notes and Protocols for AX-15836 in Peripheral Blood Mononuclear Cells (PBMCs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AX-15836 is a potent and highly selective small molecule inhibitor of Extracellular signal-Regulated Kinase 5 (ERK5), also known as Big Mitogen-activated Kinase 1 (BMK1).[1][2] Unlike first-generation ERK5 inhibitors, this compound exhibits minimal off-target activity, particularly against bromodomain-containing proteins like BRD4, making it a valuable tool for dissecting the specific roles of ERK5 kinase activity in cellular processes.[3][4]

These application notes provide a comprehensive overview of the use of this compound in primary human Peripheral Blood Mononuclear Cells (PBMCs). The protocols detailed below are intended to guide researchers in studying the nuanced effects of selective ERK5 kinase inhibition on immune cell signaling and function.

Mechanism of Action in PBMCs

This compound specifically targets the kinase domain of ERK5, inhibiting its catalytic activity with high potency.[1][5] However, its functional consequences in immune cells are not straightforward. While genetic depletion of ERK5 has been associated with anti-inflammatory and anti-proliferative effects, treatment with this compound does not consistently replicate these outcomes.[5][6] This discrepancy is largely attributed to a paradoxical activation of the C-terminal transcriptional activation domain (TAD) of ERK5.[3][7] By binding to the kinase domain, this compound induces a conformational change that promotes the nuclear translocation of ERK5, leading to the activation of its transcriptional functions independent of its kinase activity.[4][5]

Studies have shown that this compound is largely ineffective at suppressing the production of pro-inflammatory cytokines such as IL-6 and IL-8 in PBMCs and other immune cell models when stimulated.[8] The anti-inflammatory effects observed with less selective, first-generation ERK5 inhibitors are now understood to be primarily due to their off-target inhibition of BRD4.[3][8]

Despite this, this compound has been shown to inhibit the phosphorylation of ERK5 at Serine 496 (S496), a modification that may contribute to the anti-inflammatory effects of some ERK5 inhibitors, suggesting a complex and context-dependent role in modulating immune cell function.[6][9]

Signaling Pathway

ERK5_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Stressors MEKK2_3 MEKK2/3 MEK5 MEK5 MEKK2_3->MEK5 P ERK5_inactive ERK5 (Inactive) MEK5->ERK5_inactive P (TEY motif) ERK5_active p-ERK5 (Active Kinase) ERK5_inactive->ERK5_active ERK5_AX15836 ERK5 + this compound (Kinase Inactive) AX15836 This compound AX15836->ERK5_active Inhibits Kinase Activity ERK5_nuclear Nuclear ERK5 ERK5_AX15836->ERK5_nuclear Promotes Nuclear Translocation TAD Transcriptional Activation Domain (TAD) Activated ERK5_nuclear->TAD Transcription_Factors e.g., MEF2, KLF2 TAD->Transcription_Factors Co-activates Gene_Expression Target Gene Expression Transcription_Factors->Gene_Expression

Caption: this compound inhibits ERK5 kinase activity but promotes its nuclear translocation and paradoxical TAD activation.

Data Summary

The following tables summarize the known quantitative data regarding this compound.

Table 1: In Vitro Potency of this compound

ParameterCell Line/SystemValueReference
IC₅₀ HeLa cells (ERK5 inhibition)8 nM[1]
Intracellular Potency PBMCs, endothelial cells, oncogenic cell lines4–9 nM[1]
EC₅₀ Suppression of inflammatory cytokine response>10 µM[1][8]

Table 2: Selectivity Profile of this compound

TargetParameterValueNotesReference
ERK5 IC₅₀8 nMPotent inhibition[1]
Kinase Panel Selectivity>1,000-foldOver a panel of >200 kinases[1]
BRD4 Kd3,600 nMLow affinity, indicating high selectivity over BRD4[1]

Experimental Protocols

Protocol 1: Isolation of Human PBMCs

This protocol describes the isolation of PBMCs from whole human blood using Ficoll-Paque density gradient centrifugation.

Materials:

  • Human whole blood collected in heparin- or EDTA-containing tubes

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS), sterile

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge with swinging-bucket rotor

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS at room temperature.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, minimizing mixing of the two layers.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets) without disturbing the mononuclear cell layer.

  • Collect the buffy coat layer, which contains the PBMCs, using a sterile pipette and transfer to a new 50 mL conical tube.

  • Wash the isolated PBMCs by adding sterile PBS to bring the volume up to 45 mL.

  • Centrifuge at 300 x g for 10 minutes at room temperature. Discard the supernatant.

  • Resuspend the cell pellet in complete RPMI-1640 medium.

  • Count the cells using a hemocytometer or automated cell counter and assess viability (e.g., via trypan blue exclusion).

  • The cells are now ready for culture and subsequent experiments.

Protocol 2: Treatment of PBMCs with this compound and Stimulation

This protocol outlines the treatment of isolated PBMCs with this compound followed by stimulation to assess its effect on cytokine production.

Materials:

  • Isolated, viable PBMCs

  • Complete RPMI-1640 medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Stimulant (e.g., Lipopolysaccharide (LPS) at 100 ng/mL, or Pam3CSK4)

  • 96-well cell culture plates

  • DMSO (vehicle control)

Procedure:

  • Plate the PBMCs in a 96-well plate at a density of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Add the diluted this compound or vehicle control to the appropriate wells.

  • Pre-incubate the cells with the compound for 1 hour at 37°C in a humidified 5% CO₂ incubator.

  • Following pre-incubation, add the stimulant (e.g., LPS) to the wells to induce an inflammatory response. Include an unstimulated control.

  • Incubate the plate for an additional 18-24 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

  • Collect the supernatant for analysis of cytokine levels (e.g., IL-6, IL-8, TNF-α) by ELISA or multiplex bead array.

Protocol 3: Western Blot Analysis of ERK5 Phosphorylation and Nuclear Translocation

This protocol allows for the assessment of this compound's effect on ERK5 phosphorylation and its subcellular localization.

Materials:

  • PBMCs treated as in Protocol 2 (scaled up to 6-well plates)

  • Nuclear and Cytoplasmic Extraction Kit

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-ERK5, anti-phospho-ERK5 (Thr218/Tyr220), anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Culture and treat PBMCs in 6-well plates as described previously.

  • For Nuclear/Cytoplasmic Fractionation: Follow the manufacturer's instructions for the extraction kit to separate nuclear and cytoplasmic lysates.

  • For Whole-Cell Lysates: Wash cells with cold PBS and lyse with RIPA buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the levels of total and phosphorylated ERK5 in different cellular compartments.

Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Downstream Assays PBMC_Isolation 1. Isolate PBMCs from whole blood Cell_Plating 2. Plate PBMCs in culture medium PBMC_Isolation->Cell_Plating Compound_Treatment 3. Pre-treat with this compound or Vehicle (1 hr) Cell_Plating->Compound_Treatment Stimulation 4. Stimulate with LPS/other agonist Compound_Treatment->Stimulation Cytokine_Analysis Cytokine Measurement (ELISA, Multiplex) Stimulation->Cytokine_Analysis Supernatant Western_Blot Western Blot (p-ERK5, Nuclear Translocation) Stimulation->Western_Blot Cell Lysates Gene_Expression Gene Expression Analysis (qPCR, RNA-seq) Stimulation->Gene_Expression RNA

Caption: General workflow for studying the effects of this compound on peripheral blood mononuclear cells (PBMCs).

References

Application Notes and Protocols for AX-15836 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AX-15836 is a potent and highly selective inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1).[1] With an IC50 of 8 nM, it demonstrates over 1,000-fold selectivity for ERK5 compared to a broad panel of other kinases, making it a valuable tool for investigating the specific roles of ERK5 in cellular processes and disease models.[1] Unlike first-generation ERK5 inhibitors, this compound exhibits high selectivity over Bromodomain-containing protein 4 (BRD4), with a Kd of 3,600 nM, thus minimizing off-target effects associated with BRD4 inhibition.[1]

This document provides detailed application notes and protocols for the in vivo use of this compound, focusing on its mechanism of action, formulation, and application in preclinical cancer models.

Mechanism of Action & Signaling Pathway

This compound targets the kinase domain of ERK5, a key component of the MEK5/ERK5 signaling cascade. This pathway is activated by various stimuli, including growth factors and cellular stress, and plays a crucial role in cell proliferation, survival, and angiogenesis. The canonical activation pathway involves the sequential phosphorylation and activation of MEKK2/3, followed by MEK5, which in turn phosphorylates and activates ERK5. Activated ERK5 translocates to the nucleus and phosphorylates various downstream transcription factors, such as those in the Myocyte Enhancer Factor-2 (MEF2) family, to regulate gene expression.

Interestingly, studies have shown that selective ERK5 kinase inhibitors like this compound can induce a paradoxical effect. While inhibiting the kinase activity, they can promote the nuclear translocation of ERK5, leading to the activation of its C-terminal transcriptional activation domain (TAD).[2] This kinase-independent function should be a critical consideration in the interpretation of experimental results.

MEK5/ERK5 Signaling Pathway

MEK5_ERK5_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., EGF) MEKK2_3 MEKK2/3 Growth_Factors->MEKK2_3 activate Stress_Stimuli Stress Stimuli Stress_Stimuli->MEKK2_3 activate MEK5 MEK5 MEKK2_3->MEK5 phosphorylates activates ERK5_cyto ERK5 MEK5->ERK5_cyto phosphorylates activates ERK5_nuc ERK5 ERK5_cyto->ERK5_nuc translocates AX15836 This compound AX15836->ERK5_cyto inhibits kinase activity MEF2 MEF2 ERK5_nuc->MEF2 phosphorylates activates KLF2_4 KLF2/4 ERK5_nuc->KLF2_4 activates cMyc c-Myc ERK5_nuc->cMyc activates Gene_Expression Target Gene Expression (Proliferation, Survival, Angiogenesis) MEF2->Gene_Expression KLF2_4->Gene_Expression cMyc->Gene_Expression

Caption: The MEK5/ERK5 signaling cascade and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueCell Lines/Assay ConditionsReference
IC50 (ERK5) 8 nMHeLa cells (KiNativ profiling)[1]
Intracellular Potency 4–9 nMPBMCs, endothelial cells, oncogenic cell lines[1]
Selectivity over BRD4 (Kd) 3,600 nMBiochemical assay[1]
Selectivity over other kinases >1,000-foldPanel of over 200 kinases[1]
Effect on inflammatory cytokine response (EC50) >10 µMHUVECs stimulated with TLR1/2 agonist[1]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol describes the preparation of this compound for oral gavage in mice, based on formulations used in published pharmacokinetic and in vivo studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure for Oral Formulation (Option A - Suspension):

This formulation was used for pharmacokinetic studies in mice.

  • Prepare a vehicle solution of 2.5% (v/v) dimethylacetamide in 0.3% (w/v) carboxymethylcellulose.

  • Calculate the required amount of this compound for a 50 mg/kg dose.

  • Suspend the calculated amount of this compound in the vehicle solution.

  • Vortex thoroughly to ensure a uniform suspension before each administration.

Procedure for Oral Formulation (Option B - Clear Solution):

This formulation provides a clear solution for administration.

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare a 1 mL working solution, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300.

  • Mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 to the mixture and vortex again until homogenous.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • The final concentration of the working solution will be 2.5 mg/mL. The solvent composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • If any precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

  • It is recommended to prepare the working solution fresh on the day of use.

Protocol 2: In Vivo Efficacy Study in a Subcutaneous Xenograft Model

This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model, for example, using a triple-negative breast cancer (TNBC) cell line like MDA-MB-231.

Materials and Animals:

  • MDA-MB-231 human breast cancer cell line

  • Female immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old

  • Matrigel

  • Sterile PBS

  • Calipers

  • Animal balance

  • This compound formulation (prepared as in Protocol 1)

  • Vehicle control

Experimental Workflow:

Xenograft_Workflow cluster_setup Phase 1: Tumor Implantation and Growth cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis A 1. Prepare MDA-MB-231 cell suspension in PBS/Matrigel (1:1) B 2. Subcutaneously inject 5 x 10^6 cells into the flank of mice A->B C 3. Monitor tumor growth using calipers B->C D 4. Randomize mice into treatment groups when tumors reach ~100-150 mm³ C->D E 5. Administer this compound (e.g., 50 mg/kg, oral gavage, daily) or vehicle control D->E F 6. Monitor tumor volume and body weight 2-3 times per week E->F G 7. Euthanize mice when tumors reach predetermined endpoint (e.g., ~1500 mm³) F->G H 8. Excise tumors, weigh, and process for further analysis (e.g., histology, Western blot) G->H I 9. Analyze data for tumor growth inhibition H->I

Caption: Workflow for an in vivo xenograft efficacy study.

Procedure:

  • Cell Culture and Implantation:

    • Culture MDA-MB-231 cells in appropriate media until they reach 80-90% confluency.

    • Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the length (L) and width (W) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (W² x L) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Administer this compound (e.g., 50 mg/kg) or the vehicle control daily via oral gavage.

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • Endpoint and Tissue Collection:

    • Continue treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specified size (e.g., ~1500 mm³).

    • Euthanize the mice according to approved institutional protocols.

    • Excise the tumors, measure their final weight, and process them for further analysis (e.g., snap-freeze for Western blot, fix in formalin for immunohistochemistry).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

    • Perform statistical analysis on tumor volume and weight data.

    • Analyze downstream biomarkers in tumor lysates (e.g., phosphorylation of ERK5 targets) to confirm target engagement.

Concluding Remarks

This compound is a critical research tool for elucidating the kinase-dependent and -independent functions of ERK5. The protocols outlined in this document provide a foundation for conducting robust in vivo studies. Researchers should carefully consider the paradoxical activation of ERK5's transcriptional function when designing experiments and interpreting results. Adherence to institutional guidelines for animal welfare is paramount in all in vivo research.

References

Application Notes and Protocols: Utilizing AX-15836 in Combination with Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the selective ERK5 inhibitor, AX-15836, in combination with other kinase inhibitors to explore synergistic anti-cancer effects. The following sections detail the rationale, experimental protocols, and data interpretation for combining this compound with an Akt inhibitor, a BRD4 inhibitor, and the anti-parasitic drug ivermectin.

Introduction to this compound

This compound is a potent and highly selective inhibitor of Extracellular signal-Regulated Kinase 5 (ERK5), with an IC50 of 8 nM.[1] It exhibits over 1,000-fold selectivity for ERK5 compared to a broad panel of other kinases.[1] A unique characteristic of this compound is its paradoxical mechanism of action. While it effectively inhibits the kinase activity of ERK5, it also promotes the nuclear translocation of the ERK5 protein, where it can still exert non-catalytic functions, such as scaffolding and transcriptional activation. This dual activity underscores the importance of strategic combination therapies to achieve optimal therapeutic outcomes.

Combination Therapy with an Akt Inhibitor (e.g., Ipatasertib)

Rationale

The PI3K/Akt and MEK5/ERK5 signaling pathways are frequently hyperactivated in cancer, promoting cell survival and proliferation. There is significant crosstalk between these two pathways, with Akt potentially acting upstream of MEK5/ERK5, and evidence of a positive feedback loop. A key point of convergence is the pro-apoptotic protein Bad. ERK5 phosphorylates Bad at serine 112 (Ser112), while Akt phosphorylates it at serine 136 (Ser136). Dual inhibition of both kinases is hypothesized to synergistically dephosphorylate Bad, leading to enhanced apoptosis in cancer cells. This combination has shown promise in triple-negative breast cancer (TNBC) models.

Quantitative Data Summary

While specific data for this compound in combination with an Akt inhibitor is emerging, studies with the structurally related ERK5 inhibitor XMD8-92 and the Akt inhibitor ipatasertib in TNBC cell lines provide a strong rationale.

Cell LineInhibitorIC50 (µM)Combination Index (CI)
MDA-MB-231Ipatasertib10.4< 1 (Synergistic)
XMD8-9231.3
BT-549Ipatasertib8.1< 1 (Synergistic)
XMD8-9244
MDA-MB-468Ipatasertib5.4-
XMD8-92> 50

Data from a study using the ERK5 inhibitor XMD8-92. This compound is expected to show similar synergistic effects.

Signaling Pathway Diagram

Caption: Dual inhibition of Akt and ERK5 pathways.

Experimental Protocols

2.1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, BT-549) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat cells with a dose-response matrix of this compound and the Akt inhibitor (e.g., ipatasertib) alone and in combination at a constant ratio (e.g., 1:1, 1:3, 3:1). Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each drug and the combinations.

2.2. Synergy Quantification (Chou-Talalay Method)

  • Data Input: Use the dose-response data from the cell viability assay.

  • Software Analysis: Utilize software like CompuSyn or CalcuSyn to calculate the Combination Index (CI).

  • Interpretation:

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

2.3. Western Blot Analysis for Phosphorylated Bad

  • Cell Lysis: Treat cells with this compound, the Akt inhibitor, or the combination for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Bad (Ser112), phospho-Bad (Ser136), total Bad, and a loading control (e.g., GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Combination Therapy with a BRD4 Inhibitor (e.g., CPI-203)

Rationale

The bromodomain and extra-terminal (BET) protein BRD4 is a key transcriptional regulator, and its inhibition has shown anti-cancer activity, partly through the downregulation of the oncogene c-Myc. The less selective ERK5 inhibitor, XMD8-92, also inhibits BRD4. The combination of a highly selective ERK5 inhibitor like this compound with a selective BRD4 inhibitor is proposed to recapitulate the anti-proliferative effects seen with dual-specificity inhibitors by converging on the regulation of key oncogenic transcription factors like c-Myc.

Quantitative Data Summary

Specific quantitative synergy data for the combination of this compound and a BRD4 inhibitor is not yet widely available. However, the rationale is based on the observation that this combination can replicate the c-Myc reduction seen with less selective ERK5/BRD4 inhibitors.

InhibitorTarget(s)Effect on c-Myc
This compoundERK5Minimal as single agent
CPI-203BRD4Reduction
This compound + CPI-203ERK5 + BRD4Significant Reduction
XMD8-92ERK5 + BRD4Significant Reduction

Signaling Pathway Diagram

G cluster_0 ERK5 Pathway cluster_1 BRD4 Pathway ERK5 ERK5 cMyc c-Myc Transcription ERK5->cMyc regulates AX15836 This compound AX15836->ERK5 inhibits kinase activity BRD4 BRD4 BRD4->cMyc promotes CPI203 CPI-203 CPI203->BRD4 inhibits Proliferation Cell Proliferation cMyc->Proliferation drives

Caption: Combined inhibition of ERK5 and BRD4.

Experimental Protocols

3.1. Cell Viability and Synergy Analysis

Follow the protocols outlined in sections 2.1 and 2.2, using a BRD4 inhibitor (e.g., CPI-203 or JQ1) in combination with this compound.

3.2. Western Blot for c-Myc Expression

  • Treatment and Lysis: Treat cancer cells (e.g., those known to be sensitive to BRD4 inhibition) with this compound, a BRD4 inhibitor, or the combination for 24-48 hours. Lyse cells as described in section 2.3.

  • Protein Analysis: Perform Western blotting as detailed in section 2.3, using a primary antibody against c-Myc.

  • Quantification: Analyze the relative c-Myc protein levels across the different treatment conditions.

Combination Therapy with Ivermectin

Rationale

Ivermectin, an anti-parasitic drug, has demonstrated anti-cancer properties. One of its mechanisms relevant to combination with this compound is its ability to inhibit the nuclear import of ERK5. This directly counteracts the paradoxical nuclear translocation induced by this compound, potentially leading to a more complete shutdown of ERK5 signaling. Additionally, ivermectin can induce immunogenic cell death, turning "cold" tumors "hot" and making them more susceptible to immune-mediated killing.

Quantitative Data Summary

A study in primary melanoma cells has shown a synergistic reduction in cell viability with the combination of ivermectin and this compound.

Cell LineIvermectin (µM)This compound (µM)Viability ReductionSynergy
Me531020SynergisticBliss score > 0
Me581020SynergisticBliss score > 0
Me591020SynergisticBliss score > 0

Experimental Workflow Diagram

G cluster_0 This compound Action cluster_1 Ivermectin Action AX15836 This compound ERK5_kinase ERK5 Kinase Activity AX15836->ERK5_kinase inhibits ERK5_nuc_trans ERK5 Nuclear Translocation AX15836->ERK5_nuc_trans promotes (paradoxical) Synergy Synergistic Cell Death ERK5_kinase->Synergy ERK5_nuc_trans->Synergy Ivermectin Ivermectin Ivermectin->ERK5_nuc_trans inhibits

References

Troubleshooting & Optimization

Technical Support Center: Overcoming AX-15836 Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of AX-15836 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a potent and selective inhibitor of ERK5, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] It is widely used in research to study the biological roles of ERK5 in various cellular processes.[3][4] Key properties are summarized below:

PropertyValueSource
Molecular Weight 648.78 g/mol [2][5]
Formula C₃₂H₄₀N₈O₅S[5]
Purity ≥98%[5]
CAS Number 2035509-96-5[1][5]

Q2: What is the solubility of this compound?

This compound exhibits high solubility in dimethyl sulfoxide (DMSO) and 1eq. HCl, but is insoluble in water.[2][5]

SolventMaximum ConcentrationSource
DMSO 100 mM (64.88 mg/mL)[5]
1eq. HCl 100 mM (64.88 mg/mL)[5]
Ethanol 3 mg/mL[2]
Water Insoluble[2]

Q3: Why is my this compound precipitating in the cell culture media?

Precipitation of small molecules like this compound in aqueous-based cell culture media is a common issue that can arise from several factors:

  • Poor Aqueous Solubility: this compound is inherently poorly soluble in aqueous solutions.[2] When a concentrated DMSO stock solution is diluted into the cell culture media, the compound can crash out of solution.

  • High Final Concentration: The final concentration of this compound in the media may exceed its solubility limit.

  • High DMSO Concentration: While used to dissolve this compound, the final concentration of DMSO in the media should ideally be kept below 0.1% to avoid cellular toxicity and reduce the risk of precipitation.[6]

  • Media Composition: Components in the cell culture media, such as salts, proteins, and pH buffers, can interact with this compound and reduce its solubility.[7][8]

  • Temperature and pH Shifts: Changes in temperature (e.g., moving from room temperature to a 37°C incubator) and pH can affect compound solubility.[9]

  • Improper Dilution Technique: The method of dilution can significantly impact whether the compound stays in solution.

Troubleshooting Guide: this compound Precipitation

If you are observing precipitation of this compound in your cell culture media, follow this step-by-step guide to identify the cause and find a solution.

Step 1: Visual Inspection and Confirmation

  • Microscopic Examination: Observe the culture under a microscope to confirm that the observed particles are indeed chemical precipitates and not microbial contamination (e.g., bacteria, yeast, or fungi).[9] Precipitates will often appear as crystalline or amorphous particles.

  • Control Flask: Compare the problematic culture with a control flask containing media and the same concentration of DMSO vehicle (without this compound). If the control is clear, the issue is with the compound.

Step 2: Review Preparation and Handling Procedures

Consult the experimental workflow below to ensure proper technique.

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Dilution cluster_culture Cell Culture Treatment stock_prep Prepare a high-concentration stock of this compound in fresh, anhydrous DMSO (e.g., 10 mM). vortex Vortex or sonicate gently to ensure complete dissolution. stock_prep->vortex store Store aliquots at -20°C or -80°C to avoid freeze-thaw cycles. vortex->store prewarm Pre-warm cell culture media to 37°C. serial_dil Perform serial dilutions of the stock solution in pre-warmed media. prewarm->serial_dil add_dropwise Add the diluted compound dropwise to the final volume of media while gently swirling. serial_dil->add_dropwise mix Mix thoroughly but gently before adding to cells. add_dropwise->mix add_to_cells Add the final working solution to the cell culture. incubate Incubate at 37°C and observe for any signs of precipitation. add_to_cells->incubate

Experimental Workflow for this compound Preparation and Use

Step 3: Identify the Potential Cause

Use the following troubleshooting logic to pinpoint the issue.

troubleshooting_workflow start Precipitation Observed check_conc Is the final concentration of This compound too high? start->check_conc check_dmso Is the final DMSO concentration > 0.1%? check_conc->check_dmso No solution_conc Lower the final concentration of this compound. check_conc->solution_conc Yes check_dilution Was the dilution performed correctly (e.g., dropwise into pre-warmed media)? check_dmso->check_dilution No solution_dmso Adjust stock concentration to lower the final DMSO volume. check_dmso->solution_dmso Yes check_media Is the media composition (high serum, specific salts) a potential issue? check_dilution->check_media Yes solution_dilution Re-prepare the working solution using the recommended protocol. check_dilution->solution_dilution No solution_media Test solubility in a simpler medium (e.g., basal media without serum). check_media->solution_media Yes end Problem Resolved check_media->end No solution_conc->end solution_dmso->end solution_dilution->end solution_media->end

Troubleshooting Logic for this compound Precipitation

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound

  • Materials:

    • This compound powder

    • Anhydrous, sterile-filtered DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight = 648.78 g/mol ). For 1 mL of 10 mM stock, you will need 6.488 mg of this compound.

    • Weigh the this compound powder and add it to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO. It is recommended to use freshly opened DMSO to avoid moisture absorption, which can reduce solubility.[2]

    • Vortex the solution thoroughly. If necessary, gently warm the tube or sonicate until the powder is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C. The stock solution is stable for up to 1 year at -20°C and 2 years at -80°C.[1]

Protocol 2: Dilution of this compound into Cell Culture Media

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) complete cell culture media

    • Sterile tubes for dilution

  • Procedure:

    • Determine the final concentration of this compound needed for your experiment.

    • It is recommended to perform a serial dilution. For example, to achieve a final concentration of 10 µM, first dilute the 10 mM stock 1:100 in pre-warmed media to get an intermediate concentration of 100 µM.

    • Add the required volume of the intermediate dilution dropwise to the final volume of pre-warmed cell culture media while gently swirling the flask or plate. This gradual addition helps to prevent the compound from precipitating out of solution.

    • Ensure the final DMSO concentration does not exceed 0.1%. If higher concentrations of this compound are required, consider preparing a more concentrated stock solution.

    • Mix the final solution gently and add it to your cells.

Signaling Pathway

This compound is a selective inhibitor of ERK5 (also known as MAPK7), which is a key component of an intracellular signaling cascade that responds to extracellular stimuli.

erk5_pathway stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) mek5 MEK5 stimuli->mek5 erk5 ERK5 mek5->erk5 Activates nucleus Nucleus erk5->nucleus Translocates to ax15836 This compound ax15836->erk5 Inhibits transcription Gene Transcription (Cell Proliferation, Survival, etc.) nucleus->transcription Regulates

Simplified ERK5 Signaling Pathway and the Action of this compound

References

Technical Support Center: Interpreting Paradoxical Activation of ERK5 by AX-15836

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the effects of the ERK5 inhibitor, AX-15836. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you understand and interpret the paradoxical activation of ERK5 observed with this and other similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small-molecule inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as MAPK7.[1][2][3] It functions as an ATP-competitive inhibitor, binding to the kinase domain of ERK5 and blocking its catalytic activity.[4] this compound was developed to be highly selective for ERK5 with minimal off-target effects, notably lacking the bromodomain-containing protein 4 (BRD4) inhibitory activity seen in earlier ERK5 inhibitors like XMD8-92.[2][4][5]

Q2: What is "paradoxical activation" of ERK5?

A2: Paradoxical activation refers to the unexpected increase in the transcriptional activity of ERK5 when its kinase activity is inhibited by compounds like this compound.[5][6][7] ERK5 is an unusual protein that possesses both a kinase domain and a C-terminal transcriptional activation domain (TAD).[5][8] While kinase inhibitors effectively block the phosphorylation of downstream substrates, they can induce a conformational change in ERK5 that exposes its nuclear localization signal (NLS).[4][5][9] This leads to the translocation of ERK5 into the nucleus and subsequent activation of its TAD, resulting in increased transcription of target genes.[6][7][10]

Q3: Why does this compound cause paradoxical activation of ERK5?

A3: The binding of this compound to the ATP-binding site within the ERK5 kinase domain is thought to relieve an intramolecular interaction that normally keeps the C-terminal TAD in an inactive state.[4] This conformational change exposes the NLS, promoting nuclear import and allowing the TAD to interact with transcriptional machinery, thereby "paradoxically" activating gene expression.[6][10] This phenomenon has been observed with a range of ERK5 kinase inhibitors, suggesting it is a class effect.[5][9]

Q4: What are the experimental implications of this paradoxical activation?

A4: The dual nature of ERK5 (kinase and transcription factor) and the paradoxical effect of its inhibitors mean that inhibiting kinase activity does not necessarily equate to inhibiting all ERK5 functions.[5][7] In fact, in some cellular contexts, the transcriptional activity of ERK5 may be the dominant driver of a biological outcome.[4] Therefore, researchers may observe phenotypes that are inconsistent with what would be expected from simple kinase inhibition. This highlights the importance of using multiple experimental approaches to dissect the roles of ERK5's kinase-dependent and -independent functions.[5][8]

Q5: Are there other kinase inhibitors that exhibit similar paradoxical activation?

A5: Yes, paradoxical activation is not unique to ERK5 inhibitors. A well-known example is the paradoxical activation of the RAF-MEK-ERK pathway by some RAF inhibitors in cells with wild-type BRAF.[11][12][13] These inhibitors can promote the dimerization and transactivation of RAF kinases, leading to increased downstream signaling.[11][12] Similarly, the kinase inhibitor SU6656 has been shown to paradoxically activate AMPK by binding to its catalytic site, which promotes its phosphorylation and activation by the upstream kinase LKB1.[14]

Troubleshooting Guides

Issue 1: My experimental results with this compound are the opposite of what I expected from ERK5 inhibition.

  • Possible Cause: You may be observing the effects of paradoxical activation of the ERK5 transcriptional activation domain (TAD).

  • Troubleshooting Steps:

    • Measure Transcriptional Activity: Use a reporter assay, such as a GAL4-MEF2D luciferase reporter, to directly measure the transcriptional activity of ERK5 in the presence of this compound.[6] An increase in reporter activity would confirm paradoxical activation.

    • Assess ERK5 Localization: Perform immunofluorescence or cellular fractionation followed by Western blotting to determine the subcellular localization of ERK5. An accumulation of ERK5 in the nucleus upon treatment with this compound is indicative of paradoxical activation.[4][10]

    • Compare with Genetic Knockdown: Compare the phenotype observed with this compound treatment to that of ERK5 knockdown using siRNA or shRNA. Discrepancies between the pharmacological and genetic approaches can suggest a role for the kinase-independent functions of ERK5.[5]

Issue 2: I am not seeing any effect of this compound in my cell-based assay, even at high concentrations.

  • Possible Cause: The biological process you are studying may be primarily dependent on the transcriptional activity of ERK5, which is enhanced by this compound, or the compound may be precipitating out of solution.

  • Troubleshooting Steps:

    • Confirm Target Engagement: Verify that this compound is inhibiting the kinase activity of ERK5 in your cells. This can be done by assessing the phosphorylation of a known ERK5 substrate.

    • Check Compound Solubility: Be aware that at higher concentrations, the activity of this compound may be lost due to precipitation.[15] Ensure that the compound is fully dissolved in your culture medium at the concentrations used.

    • Evaluate Kinase-Independent Functions: Consider the possibility that the phenotype is driven by the kinase-independent scaffolding or transcriptional functions of ERK5, which are not inhibited (and may be enhanced) by this compound.

Data Presentation

Table 1: Potency and Selectivity of this compound

TargetIC50 / KdSelectivityReference
ERK58 nM (IC50)>1,000-fold over a panel of >200 kinases[1][2][3]
BRD43,600 nM (Kd)Highly selective over BRD4[1][2]

Experimental Protocols

Protocol 1: GAL4-MEF2D Luciferase Reporter Assay for ERK5 Transcriptional Activity

This protocol is adapted from studies investigating the paradoxical activation of ERK5.[6]

  • Cell Culture and Transfection:

    • Seed HEK293 cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Co-transfect cells with plasmids encoding GAL4-MEF2D, a GAL4-driven luciferase reporter, and a Renilla luciferase control plasmid for normalization. A plasmid encoding HA-tagged full-length ERK5 can also be co-transfected.

  • Compound Treatment:

    • 24 hours post-transfection, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO).

    • Incubate the cells for an additional 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Express the results as fold change relative to the vehicle-treated control. An increase in luciferase activity in this compound-treated cells indicates paradoxical activation of ERK5 transcriptional activity.

Protocol 2: Immunofluorescence for ERK5 Subcellular Localization

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a 12-well plate.

    • Treat the cells with this compound or vehicle control for the desired time.

  • Fixation and Permeabilization:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash three times with PBS.

    • Block with 1% bovine serum albumin (BSA) in PBS for 1 hour.

    • Incubate with a primary antibody against ERK5 overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.

  • Imaging and Analysis:

    • Wash three times with PBS.

    • Mount the coverslips on microscope slides.

    • Image the cells using a fluorescence microscope.

    • Analyze the images to determine the extent of nuclear versus cytoplasmic localization of ERK5.

Visualizations

ERK5_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Stressors MEKK2_3 MEKK2/3 Growth_Factors->MEKK2_3 Activates MEK5 MEK5 MEKK2_3->MEK5 Phosphorylates ERK5_inactive ERK5 (Inactive) MEK5->ERK5_inactive Phosphorylates ERK5_inhibited ERK5 (Kinase-Inhibited, Conformationally Altered) ERK5_inactive->ERK5_inhibited ERK5_nuclear ERK5 (Nuclear) ERK5_inactive->ERK5_nuclear Autophosphorylation & Translocation AX15836 This compound AX15836->ERK5_inactive Inhibits Kinase Domain ERK5_inhibited->ERK5_nuclear Paradoxical Translocation MEF2 MEF2 ERK5_nuclear->MEF2 Activates Gene_Expression Gene Expression (e.g., c-Fos, c-Myc) MEF2->Gene_Expression Promotes

Caption: Canonical and paradoxical activation pathways of ERK5.

Troubleshooting_Workflow Start Unexpected Experimental Outcome with this compound Check_Paradoxical_Activation Hypothesis: Paradoxical Activation? Start->Check_Paradoxical_Activation Measure_Transcription Measure ERK5 Transcriptional Activity (e.g., Luciferase Assay) Check_Paradoxical_Activation->Measure_Transcription Yes Conclusion_Other Conclusion: Other Mechanisms May Be Involved Check_Paradoxical_Activation->Conclusion_Other No Transcription_Increased Transcription Increased? Measure_Transcription->Transcription_Increased Check_Localization Assess ERK5 Subcellular Localization (Immunofluorescence) Nuclear_Accumulation Nuclear Accumulation? Check_Localization->Nuclear_Accumulation Compare_Knockdown Compare with ERK5 siRNA/shRNA Phenotype Phenotype_Mismatch Phenotypes Differ? Compare_Knockdown->Phenotype_Mismatch Transcription_Increased->Check_Localization Yes Transcription_Increased->Conclusion_Other No Nuclear_Accumulation->Compare_Knockdown Yes Nuclear_Accumulation->Conclusion_Other No Conclusion_Paradoxical Conclusion: Paradoxical Activation is Likely Phenotype_Mismatch->Conclusion_Paradoxical Yes Phenotype_Mismatch->Conclusion_Other No

Caption: Troubleshooting workflow for unexpected results with this compound.

References

AX-15836 Off-Target Effects: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of AX-15836, a potent and selective ERK5 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what is its selectivity profile?

This compound is a potent and highly selective inhibitor of Extracellular signal-Regulated Kinase 5 (ERK5), with a reported IC50 of 8 nM. It exhibits over 1,000-fold selectivity for ERK5 when compared to a panel of more than 200 other kinases. While it does show some affinity for the bromodomain-containing protein 4 (BRD4), its selectivity for ERK5 is significantly higher, with a dissociation constant (Kd) of 3,600 nM for BRD4.[1] This high selectivity makes this compound a valuable tool for distinguishing ERK5-specific effects from those of less selective inhibitors that also target BRD4.

Q2: I am not observing the expected anti-inflammatory or anti-proliferative effects with this compound. Is this an off-target issue?

Not necessarily. Studies have shown that highly selective inhibition of ERK5 by this compound does not always result in the anti-inflammatory or anti-proliferative effects that were observed with first-generation, less selective ERK5 inhibitors like XMD8-92.[2][3] This is because the effects of those earlier compounds were often mediated by their off-target inhibition of BRD4.[4][5][6] The lack of such effects with this compound can, therefore, be an indication of its high selectivity for ERK5.[2]

Q3: My experimental results show an increase in ERK5 nuclear localization and transcriptional activity after treatment with this compound. Is this a known effect?

Yes, this is a documented paradoxical effect of this compound and other selective ERK5 inhibitors.[2][7] Binding of this compound to the ERK5 kinase domain can induce a conformational change that exposes the nuclear localization signal (NLS) and enhances the transcriptional activation domain (TAD) of ERK5.[2][7] This leads to increased nuclear translocation and, in some contexts, an activation of ERK5's transcriptional functions, independent of its kinase activity.

Q4: I am observing a loss of this compound activity at higher concentrations. What could be the cause?

This may be due to the solubility limitations of this compound.[4] At higher concentrations, the compound may precipitate out of solution, leading to a decrease in its effective concentration and a subsequent loss of inhibitory activity in cellular assays.[4] It is crucial to ensure the compound remains fully dissolved at the working concentrations used in your experiments.

Troubleshooting Guides

Problem 1: Unexpected Biological Outcomes (or Lack Thereof)

Symptoms:

  • Lack of expected anti-inflammatory or anti-proliferative effects.

  • Biological responses that contradict previously published data using less selective ERK5 inhibitors.

Possible Causes:

  • High Selectivity of this compound: The observed phenotype (or lack thereof) may be a true reflection of selective ERK5 inhibition, as opposed to the combined ERK5/BRD4 inhibition of older compounds.

  • Paradoxical ERK5 Activation: The inhibitor might be inducing ERK5 nuclear translocation and transcriptional activity, leading to unexpected gene expression changes.

Troubleshooting Steps:

  • Confirm Target Engagement:

    • Perform a Western blot to assess the phosphorylation status of ERK5's activation loop (at Thr219/Tyr221) in response to a known stimulus (e.g., EGF) with and without this compound. A decrease in phosphorylation confirms kinase inhibition.

  • Investigate Paradoxical Activation:

    • Use immunofluorescence or cellular fractionation followed by Western blotting to determine the subcellular localization of ERK5 with and without this compound treatment. An increase in nuclear ERK5 would indicate paradoxical activation.

    • Perform a reporter assay for an ERK5-responsive transcription factor, such as MEF2, to assess the transcriptional activity of ERK5.

  • BRD4 Inhibition Control:

    • Include a selective BRD4 inhibitor (e.g., JQ1) as a control in your experiments to differentiate between ERK5- and BRD4-mediated effects.

Problem 2: Inconsistent or Poor Compound Potency

Symptoms:

  • Higher than expected IC50 values in cellular assays.

  • Loss of activity at higher concentrations.

Possible Causes:

  • Compound Precipitation: this compound may have limited solubility in your cell culture media or assay buffer.

  • Compound Degradation: Improper storage or handling may lead to compound degradation.

Troubleshooting Steps:

  • Verify Solubility:

    • Visually inspect your working solutions for any signs of precipitation.

    • Consider preparing a fresh stock solution in a suitable solvent like DMSO and ensure it is fully dissolved before diluting into your aqueous assay buffer. The final DMSO concentration should be kept low (typically <0.5%) and consistent across all experimental conditions.

  • Check Stock Solution Integrity:

    • Prepare fresh stock solutions from a new vial of the compound.

    • Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssay TypeValue
ERK5IC508 nM
BRD4Kd3,600 nM

Table 2: Cellular Potency of this compound in Different Cell Lines

Cell LineAssay DescriptionValue (IC50 / EC50)
HeLaInhibition of ERK58 nM
SN12CReduction in MEF2 transcription86 nM
Peripheral Blood Mononuclear Cells (PBMCs)Intracellular potency4–9 nM
Human Umbilical Vein Endothelial Cells (HUVEC)Intracellular potency4–9 nM
Various Oncogenic Cell LinesIntracellular potency4–9 nM
HUVECSuppression of inflammatory cytokine response (IL-6 and IL-8)>10 µM

Experimental Protocols

Protocol 1: Western Blot for ERK5 Phosphorylation
  • Cell Treatment: Plate cells and allow them to adhere. Serum starve cells overnight if necessary. Pre-treat with desired concentrations of this compound or vehicle control for 1-2 hours. Stimulate with a known ERK5 activator (e.g., 100 ng/mL EGF) for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-ERK5 (Thr219/Tyr221) and total ERK5 overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize bands using an ECL substrate and a chemiluminescence imaging system.

Protocol 2: Cellular Fractionation for ERK5 Nuclear Translocation
  • Cell Treatment: Treat cells with this compound or vehicle control as described above.

  • Harvesting: Wash cells with ice-cold PBS and scrape into a conical tube.

  • Cytoplasmic Extraction: Resuspend the cell pellet in a hypotonic buffer and incubate on ice. Homogenize the cells using a Dounce homogenizer or by passing through a small gauge needle. Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

  • Nuclear Extraction: Wash the nuclear pellet with the hypotonic buffer. Resuspend the pellet in a high-salt nuclear extraction buffer and incubate on ice with agitation. Centrifuge to pellet the nuclear debris. The supernatant is the nuclear fraction.

  • Western Blot Analysis: Analyze equal amounts of protein from the cytoplasmic and nuclear fractions by Western blotting using antibodies against ERK5, a cytoplasmic marker (e.g., GAPDH), and a nuclear marker (e.g., Lamin B1 or Histone H3).

Visualizations

ERK5_Signaling_Pathway Stimuli Growth Factors (e.g., EGF) MEKK2_3 MEKK2/3 Stimuli->MEKK2_3 Activates MEK5 MEK5 MEKK2_3->MEK5 Activates ERK5_cyto ERK5 (Cytoplasm) MEK5->ERK5_cyto Phosphorylates (Thr219/Tyr221) ERK5_nuc ERK5 (Nucleus) ERK5_cyto->ERK5_nuc Translocates MEF2 MEF2 ERK5_nuc->MEF2 Activates Gene_Expression Gene Expression MEF2->Gene_Expression Regulates AX15836_kinase This compound AX15836_kinase->MEK5 Inhibits Kinase Activity AX15836_paradox This compound AX15836_paradox->ERK5_cyto Induces Nuclear Translocation

Caption: Canonical and paradoxical effects of this compound on the ERK5 signaling pathway.

Off_Target_Workflow Start Unexpected Experimental Outcome with this compound Check_Solubility Verify Compound Solubility and Integrity Start->Check_Solubility Confirm_Target_Engagement Confirm ERK5 Kinase Inhibition (p-ERK5 Western Blot) Check_Solubility->Confirm_Target_Engagement Soluble Precipitation Precipitation Issue Check_Solubility->Precipitation Insoluble Investigate_Paradox Investigate Paradoxical Activation (Nuclear Translocation Assay) Confirm_Target_Engagement->Investigate_Paradox Inhibition Confirmed BRD4_Control Include Selective BRD4 Inhibitor Control Investigate_Paradox->BRD4_Control Interpret_Results Interpret Results BRD4_Control->Interpret_Results On_Target_Effect Confirmed On-Target (ERK5-specific) Effect Interpret_Results->On_Target_Effect Paradoxical_Effect Confirmed Paradoxical ERK5 Activation Interpret_Results->Paradoxical_Effect Off_Target_Unlikely Off-Target Effect Unlikely Interpret_Results->Off_Target_Unlikely

Caption: Troubleshooting workflow for investigating unexpected results with this compound.

References

Validation & Comparative

A Comparative Guide to ERK5 Inhibitors: AX-15836 versus XMD8-92

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP Kinase 1 (BMK1), is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] This pathway is implicated in a variety of fundamental cellular processes, including proliferation, differentiation, survival, and angiogenesis.[1][2] Given its role in cancer progression and inflammatory responses, ERK5 has emerged as a significant therapeutic target. This guide provides an objective comparison of two widely studied ERK5 inhibitors, AX-15836 and XMD8-92, with a focus on their performance, selectivity, and supporting experimental data.

Overview of Inhibitors

XMD8-92 is a well-established, potent inhibitor that has been characterized as a dual inhibitor of both ERK5 and the bromodomain-containing protein 4 (BRD4).[3][4] Its activity against both targets has made it a useful tool for studying the combined effects of ERK5 and BET bromodomain inhibition.

This compound , developed as a more selective tool, is a potent ERK5 inhibitor with significantly reduced affinity for BRD4.[5][6] This enhanced selectivity allows for a more precise investigation of the biological functions specifically mediated by ERK5 kinase activity.

Quantitative Performance Data

The following tables summarize the key quantitative metrics for this compound and XMD8-92, providing a clear comparison of their potency and selectivity.

Table 1: In Vitro Potency and Selectivity

CompoundTargetMetricValueReference
This compound ERK5IC508 nM[5]
BRD4Kd3,600 nM[5]
XMD8-92 ERK5 (BMK1)Kd80 nM[3][4][7]
BRD4Kd170 nM / 190 nM[3][4]
DCAMKL2Kd190 nM[4]
PLK4Kd600 nM[4]
TNK1Kd890 nM[4]

Table 2: Cellular Potency

CompoundCell LineAssay TypeMetricValueReference
This compound HeLaKiNativ ProfilingIC508 nM[5]
SN12CMEF2 ReporterIC5086 nM[5]
VariousKiNativ ProfilingIntracellular Potency4–9 nM[5][8]
XMD8-92 HeLaEGF-induced BMK1 activationIC50240 nM[7]
HEK-293TCell GrowthIC50> 10,000 nM[4]

ERK5 Signaling Pathway

The ERK5 signaling pathway is a three-tiered kinase cascade.[9][10] It is typically activated by mitogens, growth factors, and stress signals, which lead to the sequential activation of MAPKKKs (e.g., MEKK2/3), MAPKK (MEK5), and finally ERK5.[2][9] Once activated, ERK5 can phosphorylate various downstream targets, including transcription factors like MEF2, leading to changes in gene expression that regulate cell proliferation and survival.[2]

ERK5_Pathway cluster_nucleus Nuclear Events Stimuli Growth Factors / Stress Receptor Receptor Tyrosine Kinase Stimuli->Receptor MEKK2_3 MEKK2 / MEKK3 Receptor->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 ERK5 ERK5 (BMK1) MEK5->ERK5 Nucleus Nucleus ERK5->Nucleus Translocation ERK5_n ERK5 MEF2 MEF2 Transcription Gene Expression (Proliferation, Survival) MEF2->Transcription ERK5_n->MEF2 Phosphorylation

Caption: The canonical MEK5/ERK5 signaling cascade.

Experimental Data and Protocols

Summary of Experimental Findings
  • Selectivity: this compound demonstrates over 1,000-fold selectivity for ERK5 over a panel of more than 200 other kinases, and its affinity for BRD4 is significantly lower (Kd = 3,600 nM) compared to its potent ERK5 inhibition (IC50 = 8 nM).[5] In contrast, XMD8-92 is a dual inhibitor, potently targeting both ERK5 (Kd = 80 nM) and BRD4 (Kd = 170-190 nM).[3][4]

  • Cellular Activity: this compound effectively inhibits the phosphorylated form of ERK5 in HeLa cells stimulated with EGF.[5] However, studies have shown that selective inhibition of ERK5's kinase activity by this compound does not consistently suppress cancer cell proliferation or inflammatory cytokine responses, suggesting that some previously reported effects of ERK5 inhibition might be attributable to off-target effects, particularly BRD4 inhibition by compounds like XMD8-92.[6][8][11]

  • Paradoxical Activation: A critical finding is that several ATP-competitive ERK5 inhibitors, including this compound and XMD8-92, can paradoxically induce the nuclear translocation of ERK5 and activate its C-terminal transcriptional activation domain (TAD).[12][13] This occurs because inhibitor binding to the kinase domain causes a conformational change that exposes the nuclear localization signal (NLS), leading to transcriptional activity independent of kinase function.[12]

  • In Vivo Efficacy: XMD8-92 has been shown to significantly inhibit the growth of xenografted human tumors by blocking both tumor cell proliferation and tumor-associated angiogenesis.[3][7]

Experimental Workflow for Inhibitor Evaluation

The following diagram illustrates a typical workflow for characterizing and comparing kinase inhibitors like this compound and XMD8-92.

Experimental_Workflow start Start: Compound Synthesis (this compound / XMD8-92) in_vitro In Vitro Kinase Assay (IC50 / Kd determination) start->in_vitro selectivity Kinase Selectivity Profiling (>200 kinases) in_vitro->selectivity cell_perm Cellular Target Engagement (e.g., KiNativ, Western Blot) selectivity->cell_perm functional Functional Cellular Assays (Proliferation, Apoptosis, Cytokine Release) cell_perm->functional in_vivo In Vivo Efficacy Studies (Xenograft Models) functional->in_vivo end End: Data Analysis & Comparison in_vivo->end

Caption: A standard workflow for kinase inhibitor evaluation.

Detailed Experimental Protocols

1. In Vitro Kinase Inhibition Assay (General Protocol)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against ERK5 kinase.

  • Principle: Recombinant human ERK5 enzyme is incubated with a specific substrate (e.g., a peptide) and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is quantified, typically using radiometric or fluorescence-based methods.

  • Procedure:

    • Prepare a reaction buffer containing recombinant ERK5, a suitable substrate, and ATP.

    • Serially dilute the test compound (this compound or XMD8-92) in DMSO and add to the reaction wells.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.

    • Stop the reaction and measure the amount of product formed.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

2. Cellular ERK5 Phosphorylation Assay (Western Blot)

  • Objective: To assess the ability of an inhibitor to block ERK5 activation (autophosphorylation) in a cellular context.

  • Principle: HeLa cells, which are known to exhibit robust ERK5 activation, are stimulated with a growth factor like EGF to induce ERK5 phosphorylation.[8] This phosphorylation causes a shift in the protein's migration on an SDS-PAGE gel. Western blotting with an anti-ERK5 antibody is used to detect both the phosphorylated (slower-migrating) and unphosphorylated (faster-migrating) forms of ERK5.

  • Procedure:

    • Plate HeLa cells and grow to 70-80% confluency.

    • Serum-starve the cells overnight to reduce basal kinase activity.

    • Pre-treat the cells with various concentrations of the inhibitor (or DMSO vehicle control) for 1-2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against ERK5.

    • Incubate with a secondary HRP-conjugated antibody and detect the bands using an enhanced chemiluminescence (ECL) substrate.

    • Analyze the band shift to determine the extent of inhibition of ERK5 phosphorylation.[8]

3. Cell Proliferation Assay (MTT Assay)

  • Objective: To evaluate the effect of ERK5 inhibitors on the viability and proliferation of cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.

  • Procedure:

    • Seed cells (e.g., MM.1S, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compounds (this compound, XMD8-92) or a vehicle control.

    • Incubate for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.

Conclusion and Recommendations

This compound and XMD8-92 are both valuable chemical probes for studying ERK5 biology, but their distinct selectivity profiles dictate their appropriate experimental applications.

  • This compound is a highly selective ERK5 kinase inhibitor with minimal BRD4 activity.[5] It is the preferred tool for investigating the direct consequences of inhibiting ERK5's catalytic function. However, users must be aware of the potential for paradoxical activation of ERK5's transcriptional activity, which may lead to effects that are independent of its kinase activity.[12][13] Experiments using this compound should be complemented with genetic approaches like siRNA or CRISPR-mediated knockdown of ERK5 to validate that the observed phenotype is truly dependent on the ERK5 protein.[12]

References

A Comparative Guide to AX-15836 and BRD4 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ERK5 inhibitor AX-15836 and prominent BRD4 inhibitors, supported by experimental data and detailed methodologies.

In the landscape of epigenetic and signaling pathway modulation, both the Extracellular signal-Regulated Kinase 5 (ERK5) and the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as critical therapeutic targets in oncology and inflammatory diseases. This guide delves into a comparative analysis of this compound, a potent and selective ERK5 inhibitor with documented off-target effects on BRD4, and established BRD4 inhibitors such as JQ1 and OTX-015.

Performance and Specificity: A Quantitative Overview

This compound is a highly potent inhibitor of ERK5, demonstrating an IC50 of 8 nM[1]. However, its interaction with BRD4 is significantly weaker, with a dissociation constant (Kd) of 3,600 nM, indicating a high degree of selectivity for ERK5[1]. In contrast, dedicated BRD4 inhibitors like JQ1 and OTX-015 exhibit strong inhibitory activity against BRD4 in the nanomolar range. For instance, JQ1 has been shown to inhibit the binding of BRD4's first bromodomain (BD1) and second bromodomain (BD2) with IC50 values of 77 nM and 33 nM, respectively, in AlphaScreen assays. OTX-015 demonstrates inhibitory concentrations (IC50) in the range of 92-112 nM for BRD2, BRD3, and BRD4[2][3].

This difference in potency and selectivity is crucial when designing experiments to probe the distinct roles of ERK5 and BRD4 signaling. While some first-generation ERK5 inhibitors were later found to derive a significant portion of their biological activity from off-target BRD4 inhibition, this compound was developed to be highly selective for ERK5[4][5]. This is evident in cellular assays where this compound was found to be ineffective at suppressing inflammatory cytokine production, a hallmark of BRD4 inhibition, whereas dual ERK5/BRD4 inhibitors showed significant activity[4][5].

The following tables summarize the available quantitative data for a direct comparison.

Table 1: Biochemical Inhibitory Activity

CompoundTargetAssay TypeIC50 / KdReference
This compound ERK5Kinase Assay8 nM (IC50)[1]
BRD4Binding Assay3,600 nM (Kd)[1]
JQ1 BRD4 (BD1)AlphaScreen77 nM (IC50)
BRD4 (BD2)AlphaScreen33 nM (IC50)
OTX-015 BRD2/3/4Binding Assay92-112 nM (IC50)[2][3]

Table 2: Cellular Activity

CompoundCell LineAssay TypeEndpointIC50 / EffectReference
This compound HUVEC, HeLaCytokine ReleaseIL-6, IL-8Ineffective (>10 µM)[4][5]
OTX-015 Leukemia Cell LinesMTT AssayCell ViabilitySubmicromolar IC50 in sensitive lines[2][3]
JQ1 Endometrial Cancer CellsWestern Blotc-Myc proteinSignificant reduction[6]
OTX-015 Endometrial Cancer CellsWestern Blotc-Myc proteinSignificant reduction[6]

Signaling Pathways and Mechanisms of Action

The distinct primary targets of this compound and BRD4 inhibitors lead to the modulation of different downstream signaling pathways, although some convergence exists, particularly in the regulation of the proto-oncogene c-Myc.

BRD4 Inhibition Pathway:

BRD4 acts as an epigenetic reader, binding to acetylated lysine residues on histones and recruiting the positive transcription elongation factor b (P-TEFb) complex to the promoters of target genes. This action facilitates transcriptional elongation and is crucial for the expression of key oncogenes, including MYC. BRD4 inhibitors competitively bind to the acetyl-lysine binding pockets of BRD4, displacing it from chromatin and thereby suppressing the transcription of its target genes. This leads to cell cycle arrest, induction of apoptosis, and a reduction in tumor cell proliferation. The NF-κB signaling pathway is also intricately linked with BRD4, which can bind to acetylated RelA to enhance its transcriptional activity.

BRD4_Pathway cluster_nucleus Nucleus cluster_inhibitor Inhibition cluster_cytoplasm Cytoplasm BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb recruits Ac_Histones Acetylated Histones Ac_Histones->BRD4 binds RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II activates MYC_Gene MYC Gene RNA_Pol_II->MYC_Gene transcribes Cell_Cycle_Genes Cell Cycle Genes RNA_Pol_II->Cell_Cycle_Genes transcribes MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA MYC_Protein MYC Protein MYC_mRNA->MYC_Protein translates to MYC_mRNA->MYC_Protein BRD4_Inhibitor BRD4 Inhibitor (e.g., JQ1, OTX-015) BRD4_Inhibitor->BRD4 inhibits binding Cell_Cycle_Progression Cell Cycle Progression MYC_Protein->Cell_Cycle_Progression promotes MYC_Protein->Cell_Cycle_Progression Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis inhibits ERK5_Pathway cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibition cluster_nucleus Nucleus Growth_Factors Growth Factors MEK5 MEK5 Growth_Factors->MEK5 activate ERK5 ERK5 MEK5->ERK5 phosphorylates MEF2 MEF2 ERK5->MEF2 phosphorylates cMyc_Protein c-Myc Protein (Stability) ERK5->cMyc_Protein influences stability AX15836 This compound AX15836->ERK5 inhibits AX15836->ERK5 Target_Genes Target Genes (e.g., KLF2) MEF2->Target_Genes regulates transcription

References

Navigating ERK5 Inhibition: A Comparative Guide to AX-15836 Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective inhibition of Extracellular signal-regulated kinase 5 (ERK5) presents a promising therapeutic avenue. This guide provides an objective comparison of AX-15836, a potent and selective ERK5 inhibitor, with other commonly used alternatives, supported by experimental data to aid in the selection of the most appropriate tool compound for your research.

This compound has emerged as a highly selective inhibitor of ERK5, a key player in cellular signaling pathways regulating proliferation, differentiation, and survival.[1][2][3] Understanding its performance in relation to other available inhibitors is crucial for the accurate interpretation of experimental results and the advancement of drug discovery programs.

Comparative Selectivity Profile of ERK5 Inhibitors

The following table summarizes the inhibitory potency and selectivity of this compound against other notable ERK5 inhibitors. This compound demonstrates exceptional selectivity for ERK5 with minimal off-target effects on a broad range of kinases and bromodomains.[4]

InhibitorERK5 IC50/KdSelectivity NotesOff-Target ActivityBinding ModeParadoxical Activation
This compound 8 nM (IC50) [4]>1,000-fold selective over 200 kinases [4]BRD4 (Kd = 3,600 nM)[4]ATP-competitiveYes[2][5]
XMD8-9280 nM (Kd)[6]Dual inhibitorBRD4 (Kd = 170 nM)[7][6]ATP-competitiveYes[2]
JWG-07188 nM (IC50)[8][9]>10-fold selective over BRD4 compared to XMD8-92[1]LRRK2 (IC50 = 109 nM)[8][9], DCAMKL2, PLK4[1][10]ATP-competitiveNot explicitly stated, but likely given its class
BAY-88540 nM (enzymatic IC50), 115 nM (cellular IC50)[11][12]Highly selective vs. 357 kinases[11]Minimal off-target activity reported[10][11]ATP-competitiveYes[2][10]
Allosteric Inhibitor (cpd 5)2.3 µM (IC50)[13]Superior kinase selectivity compared to canonical ATP-competitive inhibitors[13]Off-target effects on 5 other kinases at concentrations required for cellular ERK5 inhibition[10]Allosteric (ATP-competitive in effect)[13]Not reported

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation of inhibitor selectivity in your own laboratory setting.

Protocol 1: In Vitro Biochemical Kinase Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against ERK5 in a biochemical setting.

Materials:

  • Recombinant active ERK5 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP (at or near the Km for ERK5)

  • Peptide substrate for ERK5 (e.g., a MEF2-derived peptide)

  • Test compounds (serially diluted)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound (e.g., this compound) in DMSO and then dilute in kinase buffer.

  • In a microplate, add the diluted test compound, recombinant ERK5 enzyme, and the peptide substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

The NanoBRET™ Target Engagement Intracellular Kinase Assay allows for the quantitative measurement of compound binding to ERK5 in living cells.[14][15][16]

Materials:

  • HEK293 cells

  • Expression vector for NanoLuc®-ERK5 fusion protein

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ tracer specific for ERK5

  • Test compounds (serially diluted)

  • Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Microplate reader capable of measuring luminescence at two wavelengths

Procedure:

  • Transfect HEK293 cells with the NanoLuc®-ERK5 fusion vector and seed them into a white-bottom 96-well plate.

  • Incubate the cells for 24 hours to allow for protein expression.

  • Prepare serial dilutions of the test compound in Opti-MEM®.

  • Add the NanoBRET™ tracer and the serially diluted test compound to the cells.

  • Incubate for 2 hours at 37°C in a CO2 incubator.

  • Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • Read the plate on a luminometer, measuring both the donor (NanoLuc®) and acceptor (tracer) emission signals.

  • Calculate the NanoBRET™ ratio and plot it against the logarithm of the inhibitor concentration to determine the cellular IC50 value.

Protocol 3: Western Blot for ERK5 Phosphorylation

This protocol is used to assess the ability of an inhibitor to block the phosphorylation of ERK5 in a cellular context, a key indicator of its functional activity.

Materials:

  • Cells that express ERK5 (e.g., HeLa cells)

  • Cell culture medium and supplements

  • Stimulant (e.g., Epidermal Growth Factor, EGF)

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220) and anti-total ERK5

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with a known activator of the ERK5 pathway (e.g., EGF) for a short period (e.g., 15-30 minutes).

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against phospho-ERK5 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK5 to confirm equal loading.

Visualizing the ERK5 Signaling Pathway and Experimental Workflow

To further clarify the context of ERK5 inhibition and the experimental approaches for its validation, the following diagrams are provided.

ERK5_Signaling_Pathway cluster_cytoplasm cluster_nucleus Stimuli Growth Factors, Stressors Receptor Receptor Tyrosine Kinase / GPCR Stimuli->Receptor MEKK2_3 MEKK2/3 Receptor->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 ERK5 ERK5 MEK5->ERK5 TEY motif ERK5_P p-ERK5 ERK5->ERK5_P auto- phosphorylation Cytoplasm Cytoplasm Nucleus Nucleus MEF2 MEF2 ERK5_P->MEF2 Gene_Expression Gene Expression (Proliferation, Survival) MEF2->Gene_Expression AX15836 This compound AX15836->ERK5 Inhibits Kinase Activity

Caption: The ERK5 signaling cascade and the point of inhibition by this compound.

Inhibitor_Validation_Workflow Start Start: Select Inhibitor Biochemical Biochemical Assay (IC50 Determination) Start->Biochemical Cellular_TE Cellular Target Engagement (e.g., NanoBRET™) Biochemical->Cellular_TE Functional Functional Cellular Assay (e.g., Western Blot for p-ERK5) Cellular_TE->Functional Selectivity Selectivity Profiling (Kinase Panel Screen) Functional->Selectivity End Validated Selective Inhibitor Selectivity->End

Caption: A typical workflow for the validation of a selective kinase inhibitor like this compound.

References

AX-15836: A Highly Selective ERK5 Kinase Inhibitor with Minimal Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, AX-15836 emerges as a potent and exceptionally selective inhibitor of Extracellular signal-Regulated Kinase 5 (ERK5), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. Extensive profiling demonstrates its minimal interaction with a broad range of other kinases, establishing it as a precise tool for investigating ERK5-specific functions.

This compound exhibits a half-maximal inhibitory concentration (IC50) of 8 nM for ERK5.[1] Its remarkable selectivity is underscored by screening against more than 200 other kinases, where it displayed over 1,000-fold greater potency for ERK5.[1] This high degree of selectivity minimizes the potential for off-target effects, a critical factor in both basic research and therapeutic development.

Comparative Analysis of Kinase Inhibition

The selectivity of this compound is a significant advantage over other less specific kinase inhibitors. While comprehensive data from the full kinase panel screening is not publicly detailed, the available information consistently points to its focused activity. A notable off-target interaction is with BRD4, a member of the bromodomain and extra-terminal domain (BET) family of proteins, for which this compound has a dissociation constant (Kd) of 3,600 nM, indicating significantly weaker binding compared to its affinity for ERK5.[1]

Target KinaseIC50 / KdSelectivity vs. Off-Targets
ERK5 8 nM (IC50) [1]>1,000-fold vs. >200 kinases [1]
BRD43,600 nM (Kd)[1]-

Caption: Comparative inhibitory activity of this compound against its primary target, ERK5, and the known off-target, BRD4.

Experimental Protocols

The high selectivity of this compound was determined using the KiNativ™ platform, a powerful chemical proteomics approach for profiling kinase inhibitor interactions in a native cellular context.

KiNativ™ Kinase Profiling Protocol

This method assesses the ability of a compound to compete with a biotinylated ATP or ADP probe for binding to the active site of kinases within a cell lysate.

  • Cell Lysate Preparation: Cells are cultured and harvested. The cell pellet is lysed to release the native proteins, including kinases.

  • Inhibitor Incubation: The cell lysate is incubated with the test compound (this compound) at various concentrations to allow for binding to its target kinases.

  • Probe Labeling: A biotinylated acyl-phosphate probe (e.g., BHAcATP or BHAcADP) is added to the lysate. This probe covalently labels the catalytic lysine residue in the ATP-binding pocket of kinases that are not occupied by the inhibitor.

  • Tryptic Digestion: The protein mixture is subjected to digestion with trypsin, which cleaves the proteins into smaller peptides.

  • Enrichment of Biotinylated Peptides: The biotinylated peptides, representing kinases that were not inhibited by the test compound, are captured and enriched using streptavidin-coated beads.

  • LC-MS/MS Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were labeled by the probe.

  • Data Analysis: The degree of inhibition for each kinase is determined by comparing the abundance of its corresponding labeled peptide in the presence and absence of the inhibitor. This allows for the determination of IC50 values and the assessment of selectivity across the kinome.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the context of this compound's activity, the following diagrams illustrate the experimental workflow for assessing kinase cross-reactivity and the ERK5 signaling pathway.

Kinase_Cross_Reactivity_Workflow Kinase Cross-Reactivity Assessment Workflow cluster_preparation Sample Preparation cluster_assay Assay cluster_analysis Analysis Lysate Cell Lysate Incubation Incubation Lysate->Incubation Inhibitor This compound Inhibitor->Incubation Probe Biotinylated ATP/ADP Probe Labeling Probe Labeling Probe->Labeling Incubation->Labeling Digestion Tryptic Digestion Labeling->Digestion Enrichment Streptavidin Enrichment Digestion->Enrichment LCMS LC-MS/MS Enrichment->LCMS Data Data Analysis LCMS->Data

Caption: Workflow for determining kinase cross-reactivity using a probe-based competition assay.

ERK5_Signaling_Pathway Simplified ERK5 Signaling Pathway Stimuli Growth Factors / Stress MEKK2_3 MEKK2/3 Stimuli->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 ERK5 ERK5 MEK5->ERK5 Nucleus Nucleus ERK5->Nucleus MEF2 MEF2 ERK5->MEF2 Phosphorylation AX15836 This compound AX15836->ERK5 Transcription Gene Transcription (Proliferation, Survival) MEF2->Transcription

Caption: The ERK5 signaling cascade and the point of inhibition by this compound.

References

AX-15836: A Comparative Analysis of a Highly Selective ERK5 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AX-15836's efficacy against other known ERK5 inhibitors, supported by experimental data. The guide details the methodologies of key experiments and visualizes complex biological processes for enhanced clarity.

Extracellular signal-regulated kinase 5 (ERK5), also known as big MAP kinase 1 (BMK1), is a key component of a distinct mitogen-activated protein kinase (MAPK) signaling cascade. This pathway, involving upstream kinases MEKK2/3 and MEK5, plays a crucial role in various cellular processes, including proliferation, differentiation, and survival.[1][2][3] Dysregulation of the ERK5 pathway has been implicated in various diseases, most notably in cancer, making it an attractive target for therapeutic intervention. This compound has emerged as a potent and highly selective inhibitor of ERK5, offering a valuable tool for dissecting the biological functions of this kinase and as a potential therapeutic agent.

Comparative Efficacy of ERK5 Inhibitors

This compound distinguishes itself from other ERK5 inhibitors primarily through its high potency and exceptional selectivity. With an IC50 of 8 nM, it effectively inhibits ERK5 kinase activity.[4][5] A critical differentiator for this compound is its more than 1,000-fold selectivity for ERK5 over a broad panel of other kinases and its significantly lower affinity for bromodomain-containing protein 4 (BRD4) (Kd = 3,600 nM) compared to first-generation inhibitors like XMD8-92.[4] This high selectivity is crucial for attributing observed biological effects directly to the inhibition of ERK5, as off-target effects, particularly BRD4 inhibition, have confounded the interpretation of studies using less selective compounds.[6][7]

InhibitorTarget(s)IC50/Kd for ERK5Off-Target ActivityKey Characteristics
This compound ERK5 8 nM (IC50) [4][5]>1,000-fold selective over 200 kinases; Kd for BRD4 = 3,600 nM [4]Highly potent and selective for ERK5 kinase activity. Lacks the anti-inflammatory and anti-proliferative effects associated with BRD4 inhibition. [8]
XMD8-92ERK5, BRDs80 nM (Kd)[9]Potent inhibitor of BRD4 (Kd = 170 nM)[9]Dual inhibitor; its biological effects are a combination of ERK5 and BRD4 inhibition.[6]
BAY-885ERK5Potent inhibitor (specific IC50 not consistently reported)Highly selectiveAnother highly potent and selective ERK5 inhibitor.[10]
BIX02189MEK5, ERK559 nM (IC50 for ERK5)[9][11]Primarily a MEK5 inhibitor (IC50 = 1.5 nM); also inhibits ERK5.[11]Allows for interrogation of the MEK5/ERK5 pathway.
ERK5-IN-1 (XMD17-109)ERK5162 nM (IC50)[5][9]Potent and selective for ERK5.A commonly used tool compound for studying ERK5.
JWG-071ERK5Potent inhibitorImproved selectivity over BRD4 compared to XMD8-92.[7]A second-generation inhibitor with reduced off-target effects.

The ERK5 Signaling Pathway

The ERK5 signaling cascade is initiated by various extracellular stimuli, including growth factors and stress signals. These stimuli activate the upstream kinases MEKK2 and MEKK3, which in turn phosphorylate and activate MEK5. Activated MEK5 then specifically phosphorylates ERK5 on threonine and tyrosine residues within its activation loop (TEY motif), leading to the activation of ERK5's kinase domain.[1][3] Once activated, ERK5 can phosphorylate a range of downstream substrates in both the cytoplasm and the nucleus, including transcription factors such as the myocyte enhancer factor 2 (MEF2) family and c-Myc, thereby regulating gene expression and influencing cellular responses.[12][13]

ERK5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Stress Signals Stress Signals Stress Signals->Receptor MEKK2_3 MEKK2/3 Receptor->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 P ERK5_inactive ERK5 (inactive) MEK5->ERK5_inactive P (TEY motif) ERK5_active ERK5 (active) ERK5_inactive->ERK5_active ERK5_nucleus ERK5 (active) ERK5_active->ERK5_nucleus MEF2 MEF2 ERK5_nucleus->MEF2 P cMyc c-Myc ERK5_nucleus->cMyc P Gene_Expression Gene Expression MEF2->Gene_Expression cMyc->Gene_Expression

Caption: The canonical ERK5 signaling pathway.

Paradoxical Activation of ERK5 Transcriptional Activity

A significant finding in the study of ERK5 inhibitors, including the highly selective this compound, is the phenomenon of "paradoxical activation."[6][14][15] While these small molecules effectively inhibit the kinase activity of ERK5, they can concurrently promote its nuclear translocation and enhance its function as a transcriptional activator.[6][16] This occurs because inhibitor binding to the kinase domain induces a conformational change in the ERK5 protein. This change exposes a nuclear localization signal (NLS) within the C-terminal region, leading to the transport of the inhibitor-bound, kinase-dead ERK5 into the nucleus. Once in the nucleus, the C-terminal transactivation domain (TAD) of ERK5 can interact with transcription factors like MEF2D to drive gene expression, independent of its kinase activity.[17][18] This dual effect is a critical consideration when interpreting the results of experiments using ERK5 kinase inhibitors.

Paradoxical_Activation_Workflow cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ERK5_inhibitor_complex ERK5 + this compound ERK5_conformation Conformational Change (NLS Exposure) ERK5_inhibitor_complex->ERK5_conformation ERK5_nucleus_complex ERK5-AX-15836 Complex ERK5_conformation->ERK5_nucleus_complex Nuclear Translocation GAL4_MEF2D GAL4-MEF2D ERK5_nucleus_complex->GAL4_MEF2D Binds Luciferase_Reporter Luciferase Reporter Gene GAL4_MEF2D->Luciferase_Reporter Activates Transcription_Activation Transcriptional Activation Luciferase_Reporter->Transcription_Activation Light_Emission Light Emission Transcription_Activation->Light_Emission Luciferase Expression

Caption: Experimental workflow demonstrating paradoxical activation.

Experimental Protocols

In Vitro Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of ERK5.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing recombinant active ERK5 enzyme, a suitable substrate (e.g., myelin basic protein or a specific peptide), and ATP.

  • Inhibitor Incubation: Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction mixture and incubate for a predetermined time at a controlled temperature.

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP).

  • Reaction Termination: Stop the reaction after a specific incubation period by adding a stop solution (e.g., EDTA or a denaturing agent).

  • Quantification of Substrate Phosphorylation: Separate the phosphorylated substrate from the unreacted ATP using methods like SDS-PAGE and autoradiography, or a filter-binding assay.

  • Data Analysis: Quantify the amount of incorporated radiolabel to determine the percentage of inhibition at each inhibitor concentration. Calculate the IC50 value by fitting the data to a dose-response curve.

Cellular Phospho-ERK5 Assay (Western Blot)

This assay assesses the inhibitor's ability to block ERK5 activation in a cellular context by measuring the phosphorylation of the TEY motif.

Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., HeLa or HEK293) and treat with a known ERK5 pathway activator (e.g., EGF or sorbitol) in the presence or absence of the ERK5 inhibitor at various concentrations.

  • Cell Lysis: After treatment, lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated ERK5 (p-ERK5 T218/Y220). Subsequently, probe with a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. A "band shift" assay can also be used, where the multi-site autophosphorylation of ERK5 leads to a noticeable decrease in its mobility on SDS-PAGE, which is reversed by an effective kinase inhibitor.[6] The intensity of the p-ERK5 band is quantified and normalized to total ERK5 or a loading control (e.g., β-actin) to determine the extent of inhibition.

Luciferase Reporter Assay for Transcriptional Activity

This cell-based assay is used to measure the transcriptional activity of ERK5, which is particularly important for investigating paradoxical activation.

Methodology:

  • Cell Transfection: Co-transfect cells (e.g., HEK293) with three plasmids:

    • A reporter plasmid containing the firefly luciferase gene under the control of a promoter with binding sites for a specific transcription factor (e.g., GAL4 upstream activating sequence).

    • A plasmid expressing a fusion protein of the DNA-binding domain of GAL4 and a downstream target of ERK5's transcriptional activity, such as MEF2D (GAL4-MEF2D).

    • A control plasmid expressing Renilla luciferase under a constitutive promoter to normalize for transfection efficiency.

  • Inhibitor Treatment: Treat the transfected cells with the ERK5 inhibitor at various concentrations.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the activity of both firefly and Renilla luciferases using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in the normalized luciferase activity in the presence of the inhibitor indicates paradoxical activation of ERK5's transcriptional function.[17][18]

Conclusion

This compound stands out as a highly potent and selective ERK5 inhibitor, providing a valuable tool for researchers to investigate the specific roles of ERK5 kinase activity in health and disease. Its minimal off-target effects, particularly on BRD4, offer a significant advantage over earlier-generation inhibitors. However, the phenomenon of paradoxical activation of ERK5's transcriptional function is a critical aspect of its pharmacology that must be considered in experimental design and data interpretation. The detailed experimental protocols provided herein offer a framework for the rigorous evaluation of this compound and other ERK5 inhibitors, facilitating a deeper understanding of the complex biology of the ERK5 signaling pathway.

References

A Comparative Guide: Genetic Knockdown of ERK5 Versus Pharmacological Inhibition by AX-15836

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between two common methods for studying the function of Extracellular signal-regulated kinase 5 (ERK5): genetic knockdown and pharmacological inhibition using the selective inhibitor AX-15836. Understanding the distinct mechanisms and resulting cellular phenotypes of each approach is crucial for the accurate interpretation of experimental data and for guiding therapeutic strategies targeting the ERK5 signaling pathway.

Introduction to ERK5 and its Interrogation Methods

Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key member of the mitogen-activated protein kinase (MAPK) family. It plays a critical role in regulating diverse cellular processes, including proliferation, differentiation, survival, and angiogenesis.[1] Dysregulation of the ERK5 pathway has been implicated in various diseases, particularly cancer, making it an attractive therapeutic target.

Two primary strategies are employed to investigate ERK5 function:

  • Genetic Knockdown: This loss-of-function approach, typically achieved using small interfering RNA (siRNA) or short hairpin RNA (shRNA), leads to the degradation of ERK5 messenger RNA (mRNA), thereby preventing the synthesis of the ERK5 protein. This method ablates all functions of the protein, including its kinase activity and any non-catalytic roles.

  • Pharmacological Inhibition: This method utilizes small molecules, such as this compound, to block the catalytic activity of the ERK5 protein. This compound is a potent and highly selective ATP-competitive inhibitor of the ERK5 kinase domain.[2]

A critical distinction has emerged between these two approaches. While both aim to disrupt ERK5 signaling, they do not always yield the same biological outcomes. This disparity arises from the multifaceted nature of the ERK5 protein, which possesses both kinase-dependent and kinase-independent functions.

Mechanism of Action: A Tale of Two Approaches

The fundamental difference between genetic knockdown and inhibition with this compound lies in their molecular mechanisms, which in turn dictates their impact on the various functions of the ERK5 protein.

Genetic Knockdown (siRNA/shRNA):

  • Mechanism: Post-transcriptional gene silencing. siRNA or shRNA molecules guide the RNA-induced silencing complex (RISC) to degrade ERK5 mRNA.

  • Effect: Complete depletion of the ERK5 protein. This eliminates both the kinase activity and the protein's scaffolding and transcriptional co-activator functions.

Pharmacological Inhibition (this compound):

  • Mechanism: Competitive inhibition of the ATP-binding site within the ERK5 kinase domain.

  • Effect: Blocks the phosphotransferase activity of ERK5, preventing the phosphorylation of its downstream substrates.

  • Paradoxical Activation: A crucial and counterintuitive effect of this compound and other similar ERK5 inhibitors is the paradoxical activation of ERK5's transcriptional activity . Binding of the inhibitor to the kinase domain induces a conformational change that promotes the nuclear translocation of ERK5.[3][4] This allows the C-terminal transactivation domain (TAD) of ERK5 to interact with transcription factors and drive gene expression, a function that is independent of its kinase activity.[3]

cluster_0 Genetic Knockdown (siRNA) cluster_1 Inhibition by this compound ERK5_mRNA ERK5 mRNA RISC RISC Complex ERK5_mRNA->RISC Degradation No_ERK5_Protein No ERK5 Protein (Loss of all functions) RISC->No_ERK5_Protein Inhibition of Translation ERK5_Protein ERK5 Protein Kinase_Inhibition Kinase Activity Inhibited ERK5_Protein->Kinase_Inhibition Binding to Kinase Domain Nuclear_Translocation Nuclear Translocation & Transcriptional Activation ERK5_Protein->Nuclear_Translocation Conformational Change AX15836 This compound AX15836->ERK5_Protein

Mechanisms of ERK5 genetic knockdown versus this compound inhibition.

Data Presentation: Quantitative Comparison

The differential effects of ERK5 knockdown and this compound inhibition are evident in various cellular assays. The following tables summarize key quantitative data from published studies.

Table 1: Potency of this compound
ParameterValueCell Line/SystemReference
IC₅₀ (Kinase Assay) 8 nMBiochemical Assay[2]
Intracellular IC₅₀ 4-9 nMVarious cell lines[2]
Selectivity >1,000-fold over 200 other kinasesKinase panel screen[2]
BRD4 Kd 3,600 nMBiochemical Assay[2]
Table 2: Comparative Effects on Cell Viability and Proliferation
AssayGenetic Knockdown (siRNA/shRNA)This compound InhibitionCell Line(s)Reference(s)
Cell Viability/Proliferation Often leads to decreased proliferation and/or apoptosis.No significant effect on cell growth or viability (EC₅₀ > 15 µM).[5][6]MM.1S, various cancer cell lines[5][7]
IL-6 Dependent Proliferation Inhibition of proliferation.No significant effect.[7]MM.1S[5][7]
Table 3: Comparative Effects on Gene Expression and Cellular Response
AssayGenetic Knockdown (siRNA)This compound InhibitionCell Line(s)Reference(s)
Inflammatory Cytokine Secretion (IL-6, IL-8) Significant reduction.Ineffective (EC₅₀ > 10 µM).[8]HUVEC, BEAS-2B[6]
E-selectin Expression Reduction.Inactive.[5][6]HUVEC[5][6]
Global Gene Expression Significant changes in gene expression profiles.Very few differentially expressed genes.[2][8]HUVEC, HeLa[2]
KLF2 Reporter Activity Reduced activity.Paradoxical dose-dependent increase in activity.[3]HEK293[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments comparing ERK5 knockdown and this compound inhibition.

ERK5 Genetic Knockdown using siRNA

Objective: To transiently reduce the expression of ERK5 protein in cultured cells.

Materials:

  • HeLa cells (or other suitable cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Opti-MEM® I Reduced Serum Medium

  • ERK5-specific siRNA and a non-targeting (scrambled) control siRNA

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • 6-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Cell Seeding: The day before transfection, seed HeLa cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipofectamine Complex Formation:

    • For each well, dilute 10-50 nM of siRNA (ERK5-specific or scrambled control) into 100 µL of Opti-MEM®. Mix gently.

    • In a separate tube, dilute 1.5-2 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM®. Mix gently and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 10-20 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Aspirate the growth medium from the cells and replace it with fresh, antibiotic-free complete growth medium.

    • Add the siRNA-Lipofectamine™ complexes dropwise to each well.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours.

  • Validation of Knockdown: Harvest the cells at the desired time point and assess ERK5 protein levels by Western blotting.

Pharmacological Inhibition with this compound

Objective: To inhibit the kinase activity of ERK5 in cultured cells.

Materials:

  • HeLa cells (or other suitable cell line)

  • Complete growth medium

  • This compound (stock solution typically in DMSO)

  • Vehicle control (DMSO)

  • 6-well tissue culture plates

Protocol:

  • Cell Seeding: Seed cells in a 6-well plate and allow them to adhere and reach the desired confluency.

  • Compound Preparation: Prepare a working solution of this compound in complete growth medium from the stock solution. Ensure the final concentration of DMSO is consistent across all treatments and does not exceed a level that is toxic to the cells (typically <0.1%). Prepare a vehicle control with the same final concentration of DMSO.

  • Cell Treatment:

    • Aspirate the existing medium from the cells.

    • Add the medium containing the desired concentration of this compound or the vehicle control to the respective wells.

  • Incubation: Incubate the cells for the desired duration of the experiment (e.g., 1-24 hours).

  • Downstream Analysis: Following incubation, cells can be harvested for various assays, such as Western blotting to assess phosphorylation of downstream targets or cell viability assays.

Western Blot Analysis for ERK5 Knockdown and Inhibition

Objective: To detect changes in total ERK5 protein levels (knockdown) or the phosphorylation status of ERK5 or its substrates (inhibition).

Protocol:

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for total ERK5, phospho-ERK5, or a downstream target overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Luciferase Reporter Assay for ERK5 Transcriptional Activity

Objective: To measure the effect of ERK5 knockdown or this compound on the transcriptional activity of ERK5.

Protocol:

  • Transfection of Reporter Plasmid: Co-transfect cells with a luciferase reporter plasmid containing a response element for an ERK5-regulated transcription factor (e.g., MEF2 or KLF2) and a constitutively expressed Renilla luciferase plasmid (for normalization).

  • Treatment: After allowing for plasmid expression (typically 24 hours), treat the cells with either ERK5 siRNA (for knockdown experiments) or various concentrations of this compound.

  • Cell Lysis: After the desired treatment period, lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activity in the cell lysates using a luminometer.[9][10][11][12][13]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency.

Mandatory Visualizations

ERK5 Signaling Pathway

ERK5_Signaling_Pathway Stimuli Growth Factors, Stress, Cytokines MEKK2_3 MEKK2/3 Stimuli->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 P ERK5_cyto ERK5 (Cytoplasm) MEK5->ERK5_cyto P ERK5_nuc ERK5 (Nucleus) ERK5_cyto->ERK5_nuc Translocation Transcription_Factors MEF2, c-Myc, KLF2 ERK5_nuc->Transcription_Factors P Gene_Expression Gene Expression (Proliferation, Survival, etc.) Transcription_Factors->Gene_Expression

Simplified ERK5 signaling cascade.
Experimental Workflow for Comparison

Experimental_Workflow Start Start: Culture Cells Treatment Treatment Start->Treatment Knockdown ERK5 siRNA Transfection Treatment->Knockdown Inhibition This compound Treatment Treatment->Inhibition Control Scrambled siRNA / Vehicle Treatment->Control Assays Downstream Assays Knockdown->Assays Inhibition->Assays Control->Assays WB Western Blot (p-ERK5, Total ERK5) Assays->WB Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Assays->Viability Gene_Expression_Assay Gene Expression Analysis (qPCR, RNA-seq) Assays->Gene_Expression_Assay Luciferase Luciferase Reporter Assay Assays->Luciferase Analysis Data Analysis & Comparison WB->Analysis Viability->Analysis Gene_Expression_Assay->Analysis Luciferase->Analysis

Workflow for comparing ERK5 knockdown and this compound inhibition.
Logical Relationship Diagram

Logical_Relationship ERK5_Protein ERK5 Protein Kinase_Activity Kinase Activity ERK5_Protein->Kinase_Activity Non_Kinase_Functions Non-Kinase Functions (Scaffolding, Transcriptional) ERK5_Protein->Non_Kinase_Functions Knockdown Genetic Knockdown Knockdown->ERK5_Protein Depletes Phenotype_KD Phenotype A (e.g., Reduced Proliferation) Knockdown->Phenotype_KD AX15836 This compound AX15836->Kinase_Activity Inhibits AX15836->Non_Kinase_Functions Paradoxically Activates (Transcriptional Part) Phenotype_Inhib Phenotype B (e.g., No effect on Proliferation, Paradoxical Gene Expression) AX15836->Phenotype_Inhib

Divergent effects of knockdown and inhibition on ERK5 functions.

Conclusion and Recommendations

The choice between genetic knockdown and pharmacological inhibition of ERK5 with this compound is not trivial and has significant implications for experimental outcomes.

  • Genetic knockdown is the method of choice for studying the overall biological requirement for the ERK5 protein, as it eliminates all of its known functions. The observed phenotypes can be attributed to the loss of the entire protein.

  • This compound is a valuable tool for specifically investigating the role of ERK5's kinase activity . However, researchers must be aware of its potential to paradoxically activate ERK5's transcriptional functions. This effect can confound the interpretation of results, particularly in studies of gene expression and cell fate.

Recommendations for Researchers:

  • When studying ERK5, it is highly recommended to use both genetic knockdown and pharmacological inhibition in parallel to dissect the kinase-dependent and -independent functions of the protein.

  • When using this compound or similar inhibitors, it is crucial to include experiments that can detect the paradoxical activation of ERK5's transcriptional activity, such as reporter assays or analysis of known ERK5 target gene expression.

  • The discrepancy between the effects of knockdown and inhibition highlights the importance of developing new therapeutic strategies that can target both the kinase and non-kinase functions of ERK5, such as PROTACs (PROteolysis TArgeting Chimeras) that induce the degradation of the entire ERK5 protein.[3]

By carefully considering the distinct mechanisms of action of these two powerful techniques, researchers can gain a more nuanced and accurate understanding of the complex biology of ERK5 and its role in health and disease.

References

Validating AX-15836 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of AX-15836, a potent and selective inhibitor of Extracellular signal-regulated kinase 5 (ERK5). We present supporting experimental data for this compound and its alternatives, along with detailed protocols for key validation assays.

Introduction to this compound and ERK5

This compound is a highly selective small molecule inhibitor of ERK5 kinase activity with a reported IC50 of 8 nM.[1] ERK5, also known as MAPK7, is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. Unlike the well-studied ERK1/2 kinases, ERK5 has a unique C-terminal domain that contributes to its distinct roles in regulating cell proliferation, differentiation, and survival. Validating that a compound like this compound engages ERK5 within the complex cellular environment is a critical step in drug discovery and development.

A crucial aspect of this compound's pharmacology is its paradoxical effect. While it effectively inhibits the kinase domain of ERK5, it can also induce a conformational change that promotes the nuclear translocation of ERK5, potentially leading to the activation of its transcriptional functions.[2] This highlights the importance of employing a multi-faceted approach to confirm target engagement, assessing both kinase inhibition and the downstream cellular consequences.

Comparative Analysis of ERK5 Inhibitors

To effectively validate the on-target activity of this compound, it is beneficial to compare its performance with other known ERK5 inhibitors. This table summarizes the key potency and selectivity data for this compound, XMD8-92, and BAY-885.

CompoundTargetBiochemical Potency (IC50/Kd)Cellular Potency (EC50)Off-Target Activity (BRD4 Kd)Reference
This compound ERK5IC50: 8 nM4-9 nM (Intracellular)3,600 nM[1]
XMD8-92 ERK5/BRD4Kd: 80 nM (ERK5)Not consistently reported for ERK5 engagementKd: 170 nM[3][4]
BAY-885 ERK5IC50: 40 nM115 nM (MEF2 reporter assay)Not reported to significantly inhibit BRD4[5]

Visualizing the ERK5 Signaling Pathway and Target Validation Workflow

To better understand the context of this compound's action and the methods for its validation, the following diagrams illustrate the simplified ERK5 signaling pathway and a general workflow for target engagement studies.

ERK5_Signaling_Pathway Simplified ERK5 Signaling Pathway Growth_Factors Growth Factors, Stress Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor MEKK2_3 MEKK2/3 Receptor->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 ERK5_cyto ERK5 (Cytoplasm) MEK5->ERK5_cyto Phosphorylation ERK5_nuclear ERK5 (Nucleus) ERK5_cyto->ERK5_nuclear Nuclear Translocation AX15836 This compound AX15836->ERK5_cyto Inhibition of Kinase Activity Transcription_Factors Transcription Factors (e.g., MEF2, c-Myc) ERK5_nuclear->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Simplified ERK5 Signaling Pathway and the Point of Intervention for this compound.

Target_Engagement_Workflow General Workflow for Validating this compound Target Engagement Cell_Culture Cell Culture (e.g., HeLa, HUVEC) Compound_Treatment Treat with this compound (Dose-Response and Time-Course) Cell_Culture->Compound_Treatment Target_Engagement_Assays Target Engagement Assays Compound_Treatment->Target_Engagement_Assays Downstream_Analysis Downstream Functional Analysis Compound_Treatment->Downstream_Analysis CETSA Cellular Thermal Shift Assay (CETSA) Target_Engagement_Assays->CETSA NanoBRET NanoBRET/BRET Assay Target_Engagement_Assays->NanoBRET Western_Blot Western Blot (p-ERK5) Target_Engagement_Assays->Western_Blot Immunofluorescence Immunofluorescence (Nuclear Translocation) Target_Engagement_Assays->Immunofluorescence Data_Analysis Data Analysis and Interpretation Target_Engagement_Assays->Data_Analysis Proliferation Cell Proliferation Assay Downstream_Analysis->Proliferation Gene_Expression Gene Expression Analysis (RNA-Seq) Downstream_Analysis->Gene_Expression Downstream_Analysis->Data_Analysis

References

Safety Operating Guide

Essential Safety and Logistical Information for AX-15836

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial guidance for the safe handling and disposal of AX-15836, a potent and selective ERK5 inhibitor. The following procedures are intended for researchers, scientists, and drug development professionals to ensure laboratory safety and proper chemical management.

Chemical and Physical Properties

The table below summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Weight 648.78 g/mol [1][2]
Formula C₃₂H₄₀N₈O₅S[1][2]
IC₅₀ 8 nM for ERK5[2][3]
Purity ≥98% (HPLC)[1]
CAS Number 2035509-96-5[1][2]
Solubility Soluble to 100 mM in DMSO and 1eq. HCl
Storage Store at -20°C[1][3]

Proper Disposal Procedures for this compound

Proper disposal of this compound is critical to prevent environmental contamination and ensure personnel safety. The following step-by-step guidance is based on standard laboratory safety protocols for chemical waste.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Safety glasses

  • Chemical-resistant gloves

  • Laboratory coat

Step 2: Waste Classification

This compound should be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

Step 3: Waste Collection and Storage

  • Solid Waste: Collect any solid this compound waste, including empty vials and contaminated consumables (e.g., pipette tips, weigh boats), in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a sealed, leak-proof, and clearly labeled hazardous waste container. If the solvent used is flammable, store the waste container in a flammable-rated cabinet.

Step 4: Labeling

All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration and quantity of the waste

  • The date of accumulation

Step 5: Final Disposal

Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Follow all local, state, and federal regulations for the disposal of hazardous materials.

Experimental Protocols

While specific experimental protocols will vary based on the research application, the preparation of stock solutions is a common procedure.

Preparation of a 10 mM Stock Solution in DMSO:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 6.4878 mg of this compound (Mass = Molecular Weight x Molarity x Volume).

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder in a microcentrifuge tube.

  • Add solvent: Add 1 mL of fresh, anhydrous DMSO to the tube.

  • Dissolve: Vortex or sonicate the solution until the compound is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Signaling Pathway Diagram

This compound is a selective inhibitor of ERK5, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is crucial in regulating cellular processes such as proliferation, differentiation, and survival.

ERK5_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) Receptor Receptor Tyrosine Kinase Extracellular_Stimuli->Receptor MEKK2_3 MEKK2/3 Receptor->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 ERK5 ERK5 MEK5->ERK5 Transcription_Factors Transcription Factors (e.g., MEF2, c-Myc) ERK5->Transcription_Factors AX15836 This compound AX15836->ERK5 Inhibition Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response

Caption: Simplified ERK5 signaling pathway showing the inhibitory action of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling AX-15836

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of novel compounds is paramount. This guide provides essential safety and logistical information for the potent and selective ERK5 inhibitor, AX-15836, ensuring the well-being of laboratory personnel and the integrity of your research.

As a novel compound, the full toxicological profile of this compound is not yet comprehensively understood. Therefore, it is crucial to treat this substance as potentially hazardous and to adhere to stringent safety protocols. This document outlines the recommended personal protective equipment (PPE), operational procedures for handling, and plans for disposal.

Personal Protective Equipment (PPE) for this compound

The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.

Operation Required PPE Specifications & Best Practices
Weighing and Preparing Solutions (Solid Form) Double Gloves (Nitrile), Lab Coat, Safety Goggles with Side Shields, N95 RespiratorConduct in a certified chemical fume hood or a powder containment hood to minimize inhalation of fine particulates.
Handling Solutions (e.g., in DMSO) Double Gloves (Nitrile), Lab Coat, Safety Goggles with Side ShieldsDimethyl sulfoxide (DMSO) enhances skin penetration; therefore, diligent glove use is critical to prevent systemic exposure.[1][2]
Cell Culture and In Vitro Assays Nitrile Gloves, Lab Coat, Safety GlassesPerform all manipulations within a biological safety cabinet (BSC) to maintain sterility and operator protection.
Spill Cleanup Double Gloves (Nitrile), Lab Coat, Safety Goggles, N95 RespiratorUse an absorbent material to contain the spill. Decontaminate the area with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of this compound in the laboratory is essential for maintaining a safe work environment.

Receiving and Storage

Upon receipt, visually inspect the container for any signs of damage or leakage. This compound should be stored at -20°C or -80°C for long-term stability. The storage location should be clearly labeled as containing a potent research compound.

Experimental Protocols

Detailed methodologies are critical for reproducibility and safety. The following is a general protocol for preparing a stock solution of this compound.

Preparation of a 10 mM Stock Solution in DMSO:

  • Pre-weighing Preparation: Don all required PPE as specified in the table above. Ensure the chemical fume hood is certified and functioning correctly.

  • Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the tube to achieve a 10 mM concentration. For example, for 1 mg of this compound (Molecular Weight: 648.78 g/mol ), add 154.1 µL of DMSO.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath may be necessary to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Disposal Plan

All materials that come into contact with this compound, including pipette tips, tubes, and gloves, should be considered chemical waste.

  • Solid Waste: Collect all contaminated solid waste in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[1]

  • Decontamination: All glassware and surfaces should be decontaminated. Wash with an appropriate solvent (e.g., ethanol) followed by soap and water.

Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial risk assessment to final disposal.

Safe_Handling_Workflow cluster_prep Preparation & Risk Assessment cluster_handling Compound Handling cluster_cleanup Post-Experiment & Disposal RiskAssessment Conduct Risk Assessment for this compound GatherPPE Gather Required PPE RiskAssessment->GatherPPE Identify Hazards PrepWorkspace Prepare Workspace (Fume Hood/BSC) GatherPPE->PrepWorkspace Weighing Weigh Solid Compound PrepWorkspace->Weighing Safe Environment Solubilization Prepare Stock Solution Weighing->Solubilization Experiment Perform Experiment Solubilization->Experiment Decontaminate Decontaminate Workspace & Equipment Experiment->Decontaminate Post-Experiment WasteSegregation Segregate Solid & Liquid Waste Decontaminate->WasteSegregation Disposal Dispose of Hazardous Waste per EHS Guidelines WasteSegregation->Disposal

Caption: Workflow for the safe handling of this compound.

By implementing these safety measures and operational plans, researchers can confidently work with this compound while minimizing potential risks, thereby fostering a secure and productive research environment.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。